GSK269962A hydrochloride
Description
Properties
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK269962A Hydrochloride: A Technical Guide to its Mechanism of Action as a Rho-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its key biological pathways and experimental workflows. GSK269962A has demonstrated significant potential in preclinical studies as a vasodilator, anti-inflammatory agent, and as a targeted therapy for acute myeloid leukemia (AML). This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ROCK inhibition.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its biological effects primarily through the competitive inhibition of ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.
The canonical Rho/ROCK pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, leading to a cascade of cellular events. A primary outcome of ROCK activation is the increase in myosin light chain (MLC) phosphorylation. This is achieved through two main mechanisms: the direct phosphorylation of MLC and the inhibition of myosin light chain phosphatase (MLCP) via the phosphorylation of its myosin-binding subunit (MYPT1). The resulting increase in phosphorylated MLC promotes actin-myosin interaction, leading to enhanced cell contractility and the formation of stress fibers.
GSK269962A, by inhibiting ROCK, effectively blocks these downstream events, leading to a reduction in MLC phosphorylation, decreased cellular contractility, and disassembly of stress fibers. This mechanism underlies its observed vasodilatory and anti-inflammatory effects.
Signaling Pathway Diagram
Caption: The Rho/ROCK signaling pathway and the inhibitory action of GSK269962A.
Quantitative Data
The potency and selectivity of GSK269962A have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Source |
| Recombinant Human ROCK1 | Kinase Assay | 1.6 | [1][2][3] |
| Recombinant Human ROCK2 | Kinase Assay | 4.0 | [1][3] |
| Pre-constricted Rat Aorta | Vasorelaxation Assay | 35 | [1][2] |
Table 2: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, oral) | Reduction in Blood Pressure (mmHg) | Source |
| 1 | ~10 | [2][3] |
| 3 | ~20 | [2][3] |
| 30 | ~50 | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro ROCK Kinase Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.
Objective: To quantify the potency of GSK269962A in inhibiting the enzymatic activity of recombinant human ROCK1 and ROCK2.
Methodology: Scintillation Proximity Assay (SPA)
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
This compound
-
Assay buffer
-
Streptavidin-coated SPA beads
-
Microplates
Procedure:
-
Prepare serial dilutions of GSK269962A in DMSO.
-
In a microplate, combine the ROCK enzyme, biotinylated peptide substrate, and the diluted GSK269962A or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a defined period.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add streptavidin-coated SPA beads to the wells. The beads will bind to the biotinylated substrate.
-
If the substrate has been phosphorylated by the ROCK enzyme, the ³³P will be in close proximity to the scintillant in the beads, generating a light signal.
-
Measure the signal using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of GSK269962A relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Kinase Inhibition Assay```dot
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_reagents [label="Prepare Reagents:\n- ROCK Enzyme\n- Peptide Substrate\n- [γ-³³P]ATP\n- GSK269962A Dilutions"]; mix [label="Combine Enzyme, Substrate,\nand GSK269962A in Microplate"]; initiate_reaction [label="Initiate Reaction with\n[γ-³³P]ATP and Incubate"]; stop_reaction [label="Stop Reaction with\nEDTA-containing Buffer"]; add_beads [label="Add Streptavidin-coated\nSPA Beads"]; measure [label="Measure Scintillation Signal"]; analyze [label="Calculate % Inhibition and\nDetermine IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_reagents; prep_reagents -> mix; mix -> initiate_reaction; initiate_reaction -> stop_reaction; stop_reaction -> add_beads; add_beads -> measure; measure -> analyze; analyze -> end; }
Caption: Workflow for the rat aorta vasorelaxation assay.
AML Cell Viability Assay
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) assay to evaluate the effect of GSK269962A on the viability of Acute Myeloid Leukemia (AML) cells.
Objective: To assess the cytotoxic or cytostatic effects of GSK269962A on AML cell lines.
Methodology: CCK-8 Colorimetric Assay
Materials:
-
AML cell lines (e.g., MV4-11, OCI-AML3)
-
Cell culture medium
-
This compound
-
CCK-8 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treat the cells with various concentrations of GSK269962A or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 in the CCK-8 reagent to a yellow-colored formazan.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value if a dose-dependent inhibition is observed.
Therapeutic Potential in Acute Myeloid Leukemia (AML)
Recent preclinical studies have highlighted the potential of GSK269962A as a therapeutic agent for AML. These studies suggest that GSK269962A selectively inhibits the growth of AML cells. The proposed mechanism involves the inhibition of the ROCK1/c-Raf/ERK signaling pathway, which is crucial for the proliferation and survival of AML cells. Inhibition of this pathway by GSK269962A has been shown to induce G2/M phase cell cycle arrest and apoptosis in AML cells.
Signaling Pathway in AML
Caption: The ROCK1/c-Raf/ERK signaling pathway targeted by GSK269962A in AML.
Clinical Trial Status
As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound is a highly potent and selective ROCK inhibitor with a well-defined mechanism of action. Its ability to modulate the Rho/ROCK signaling pathway has been demonstrated through various in vitro and in vivo studies, highlighting its potential as a therapeutic agent for cardiovascular diseases, inflammatory conditions, and, more recently, acute myeloid leukemia. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising compound. While clinical data is not yet available, the robust preclinical findings warrant further investigation into the therapeutic applications of GSK269962A.
References
GSK269962A Hydrochloride: A Technical Overview of ROCK1 and ROCK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK269962A hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document focuses on its selectivity profile for the two isoforms, ROCK1 and ROCK2, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Core Data Presentation: In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against both ROCK1 and ROCK2 isoforms. The following table summarizes the key quantitative data regarding its in vitro potency.
| Target | IC50 Value | Description |
| ROCK1 | 1.6 nM | Inhibition of recombinant human ROCK1.[1][2][3][4][5] This value indicates a high affinity of GSK269962A for the ROCK1 isoform. |
| ROCK2 | 4 nM | Inhibition of recombinant human ROCK2.[1][2][3][4][5] The slightly higher IC50 value for ROCK2 suggests a marginal selectivity of GSK269962A for ROCK1 over ROCK2. |
| Other Kinases | >30-fold selectivity | GSK269962A exhibits significant selectivity for ROCK kinases when compared to a panel of other serine/threonine kinases.[1][5] This highlights the specificity of the inhibitor. |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for GSK269962A against ROCK1 and ROCK2 involves biochemical kinase assays. The following is a representative methodology synthesized from available data.
Biochemical Kinase Assay for ROCK1 and ROCK2 Inhibition
This protocol outlines a typical procedure for measuring the inhibitory activity of GSK269962A.
1. Materials and Reagents:
-
Recombinant human ROCK1 (e.g., N-terminal His-tagged, residues 3-543) expressed in a suitable system like baculovirus-infected Sf9 cells.[2]
-
Recombinant human ROCK2.
-
Kinase substrate (e.g., biotin-Ahx-AKRRRLSSLRA-CONH2).[2]
-
[γ-33P]ATP or a suitable alternative for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
This compound dissolved in 100% DMSO for stock solutions.
-
Kinase assay buffer.
-
96-well plates.
-
Scintillation counter or luminometer.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. A common approach is an 11-point dilution series in 3-fold steps, with a starting concentration of 10 µM.[4]
-
Reaction Setup: In a 96-well plate, combine the recombinant ROCK1 or ROCK2 enzyme, the kinase substrate, and the kinase assay buffer.
-
Initiation of Reaction: Add the diluted GSK269962A or DMSO (as a vehicle control) to the wells. Allow for a pre-incubation period.
-
Start Kinase Reaction: Initiate the kinase reaction by adding ATP (e.g., [γ-33P]ATP). The reaction is typically incubated for a set period, for instance, 90 minutes.[2]
-
Termination and Detection: Stop the reaction and measure the kinase activity. In the case of a radiometric assay, this involves capturing the phosphorylated substrate and quantifying the incorporated radiolabel using a scintillation counter.[2] For luminescence-based assays, the amount of ADP produced is measured.
-
Data Analysis:
-
The raw data (e.g., counts per minute or luminescence units) is normalized. The "high signal" control (0% inhibition) is typically the reaction with DMSO only, and the "low signal" control (100% inhibition) is the reaction without the enzyme.
-
The percentage inhibition is calculated using the formula: 100 * [ (Signal_Control - Signal_Test) / Signal_Control ].
-
IC50 values are then determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
ROCK Signaling Pathway
The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCKs phosphorylate numerous substrates, leading to the regulation of various cellular processes, including actin cytoskeleton organization, cell adhesion, and proliferation.
Caption: Simplified ROCK signaling pathway showing activation by RhoA and inhibition by GSK269962A.
ROCK1/c-Raf/ERK Signaling Pathway in AML
In the context of Acute Myeloid Leukemia (AML), GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[1][6]
Caption: The ROCK1/c-Raf/ERK signaling cascade inhibited by GSK269962A in AML cells.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Pathways of GSK269962A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A hydrochloride is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by GSK269962A, its mechanism of action, and detailed experimental protocols for its investigation. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ROCK inhibition.
Mechanism of Action
GSK269962A is an ATP-competitive inhibitor of ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA.[5][6] The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[7][8][9] By inhibiting ROCK activity, GSK269962A effectively modulates these fundamental cellular functions, leading to a range of physiological effects.
The RhoA/ROCK Signaling Pathway
The canonical RhoA/ROCK pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to various cellular responses.
Figure 1: The RhoA/ROCK Signaling Pathway and the inhibitory action of GSK269962A.
Quantitative Data
The potency and selectivity of GSK269962A have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of GSK269962A
| Target | IC50 (nM) | Assay Type | Source |
| ROCK1 | 1.6 | Recombinant Human Enzyme Assay | [1][2][4] |
| ROCK2 | 4 | Recombinant Human Enzyme Assay | [1][2][4] |
| NCI-H1581 | 18,847.7 | Growth Inhibition Assay | [1] |
| Rat Aorta (pre-constricted) | 35 | Vasorelaxation Assay | [1][2] |
Table 2: In Vivo Efficacy of GSK269962A
| Animal Model | Dosing | Effect | Source |
| Spontaneously Hypertensive Rats | 0.3, 1, and 3 mg/kg (oral) | Dose-dependent reduction in blood pressure | [2] |
| AML Mouse Xenograft (MV4-11 cells) | 5 or 10 mg/kg (intraperitoneal) | Prolonged survival, elimination of leukemia cells | [1][2] |
Downstream Signaling and Cellular Effects
Inhibition of ROCK by GSK269962A leads to a cascade of downstream effects, impacting various cellular functions.
Cytoskeletal Reorganization
GSK269962A disrupts the formation of actin stress fibers and focal adhesions by inhibiting ROCK-mediated phosphorylation of Myosin Light Chain (MLC) and LIM kinase (LIMK).[7][8] This leads to decreased actomyosin contractility and increased actin depolymerization.
Figure 2: Downstream effects of GSK269962A on the cytoskeleton.
Anti-proliferative and Pro-apoptotic Effects in Cancer
In preclinical models of Acute Myeloid Leukemia (AML), GSK269962A has been shown to inhibit cell growth, induce G2 phase cell cycle arrest, and promote apoptosis.[6][10] This is mediated, at least in part, through the inhibition of the ROCK1/c-Raf/ERK signaling pathway.[6]
Figure 3: Proposed mechanism of GSK269962A in AML.
Vasodilation and Anti-inflammatory Effects
GSK269962A induces vasorelaxation in pre-constricted arteries, contributing to its antihypertensive effects.[1][2] It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GSK269962A.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on AML cells.[1]
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 10,000 cells per well.
-
Treatment: Incubate the cells with varying concentrations of GSK269962A for 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plates at 37°C for 2 hours.
-
Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Subtract the background reading from the media and normalize the results to the vehicle-treated control.
Colony Formation Assay
This protocol is based on methods used for AML cell lines.[1]
-
Cell Seeding: Seed 300 AML cells per 35 mm culture dish containing MethoCult™ H4435 Enriched medium.
-
Treatment: Culture the cells with or without GSK269962A.
-
Incubation: Incubate for 12 days in a humidified atmosphere with 5% CO₂ at 37°C.
-
Analysis: Assess the size of colonies using a microscope and count the number of colonies.
Western Blot Analysis
A general protocol for analyzing protein expression and phosphorylation.[4]
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, ROCK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo AML Mouse Model
This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of GSK269962A.[1][2]
-
Animal Model: Use female NOD-SCID/IL2Rgnull (NPG) mice.
-
Cell Injection: Inject 1 x 10⁶ MV4-11 AML cells into the tail vein of the mice.
-
Treatment: After a set period for engraftment, administer GSK269962A (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection, 5 days a week for 4 weeks.
-
Monitoring: Monitor the body weight of the mice to assess toxicity.
-
Outcome Assessment: Analyze the survival of the mice using Kaplan-Meier survival curves. Assess leukemic burden by measuring the percentage of human CD45-positive cells in peripheral blood, bone marrow, spleen, and liver using flow cytometry.
In Vivo Hypertension Model
This protocol is based on studies in spontaneously hypertensive rats.[2][11]
-
Animal Model: Use spontaneously hypertensive rats (SHR).
-
Treatment: Administer GSK269962A or vehicle control via oral gavage at desired doses (e.g., 0.3, 1, 3 mg/kg).
-
Blood Pressure Measurement: Measure systolic blood pressure non-invasively at various time points post-administration.
Figure 4: General experimental workflow for evaluating GSK269962A.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that targets the RhoA/ROCK signaling pathway. Its ability to modulate fundamental cellular processes such as cytoskeletal organization, cell proliferation, and survival underscores its relevance in various pathological conditions, including cancer and cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of GSK269962A and the broader field of ROCK inhibition.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical Properties of Actin Stress Fibers in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Rho/ROCK signaling pathway participates in the cardiac protection of exercise training in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
GSK269962A Hydrochloride: A Technical Guide for Researchers
An In-depth Review of the Potent and Selective ROCK Inhibitor
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme in the regulation of various cellular processes. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is an aminofurazan-based compound with a complex heterocyclic structure. Its systematic IUPAC name is N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(morpholin-4-yl)ethoxy]benzamide hydrochloride.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(morpholin-4-yl)ethoxy]benzamide hydrochloride | [1] |
| Molecular Formula | C₂₉H₃₀N₈O₅ · HCl | [2] |
| Molecular Weight | 607.06 g/mol | [2] |
| CAS Number | 2095432-71-4 | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and in formulations containing PEG300 and Tween-80. | [4] |
While a detailed, step-by-step synthesis protocol is not publicly available, the discovery and optimization of this aminofurazan-azabenzimidazole class of ROCK inhibitors have been described in medicinal chemistry literature, with experimental details likely available in the supporting information of the cited publications.[1]
Biological Activity and Mechanism of Action
GSK269962A is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating nanomolar efficacy. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the ROCK enzymes.
Table 2: In Vitro Biological Activity of GSK269962A
| Target | IC₅₀ (nM) | Reference(s) |
| ROCK1 | 1.6 | [5] |
| ROCK2 | 4 | [5] |
| Vasorelaxation (preconstricted rat aorta) | 35 | [5] |
The inhibition of ROCK by GSK269962A leads to the modulation of downstream signaling pathways that control cellular functions such as smooth muscle contraction, cell adhesion, migration, and proliferation.
Signaling Pathway
The RhoA/ROCK pathway plays a crucial role in various physiological and pathological processes. Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) phosphatase (MYPT1) and MLC itself. Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction. GSK269962A, by inhibiting ROCK, prevents these phosphorylation events, resulting in smooth muscle relaxation and vasodilation.
Caption: Inhibition of the ROCK signaling pathway by GSK269962A.
Preclinical Research Applications
GSK269962A has been utilized in various preclinical models to investigate the therapeutic potential of ROCK inhibition in different diseases.
Hypertension
Oral administration of GSK269962A has been shown to produce a profound, dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats.[4] This effect is attributed to its vasodilatory properties mediated by ROCK inhibition in vascular smooth muscle cells.
Acute Myeloid Leukemia (AML)
Recent studies have explored the efficacy of GSK269962A in preclinical models of AML. The compound was found to selectively inhibit the growth of AML cells, induce apoptosis, and arrest the cell cycle at the G2/M phase.[6][7][8] Mechanistically, GSK269962A was shown to inhibit the ROCK1/c-Raf/ERK signaling pathway in AML cells.[6][7]
Caption: Preclinical evaluation workflow of GSK269962A in AML.
Experimental Protocols
In Vitro Kinase Assay (for IC₅₀ Determination)
A common method to determine the IC₅₀ of a ROCK inhibitor is a radiometric or fluorescence-based kinase assay. A generic protocol involves:
-
Reagents : Recombinant human ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), ATP (radiolabeled or with a detection-compatible modification), and the test compound (GSK269962A).
-
Procedure :
-
The ROCK enzyme is incubated with varying concentrations of GSK269962A.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]
-
Cell-Based Assay for ROCK Inhibition
-
Cell Culture : Human smooth muscle cells or other relevant cell types are cultured to an appropriate confluency.
-
Treatment : Cells are pre-incubated with GSK269962A at various concentrations for a specific duration (e.g., 30 minutes).
-
Stimulation : Cells are then stimulated with an agonist that activates the RhoA/ROCK pathway (e.g., Angiotensin II).
-
Analysis : The effect of GSK269962A on ROCK-mediated cellular events is assessed. This can include:
-
Immunofluorescence staining : To visualize changes in the actin cytoskeleton (stress fibers).
-
Western blotting : To measure the phosphorylation status of ROCK substrates like MYPT1 and MLC.
-
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[2]
Conclusion
This compound is a valuable research tool for investigating the roles of ROCK signaling in health and disease. Its high potency and selectivity make it a suitable candidate for preclinical studies in various therapeutic areas, including cardiovascular diseases and oncology. Further research may elucidate its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 8. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
GSK269962A Hydrochloride: A Technical Guide to its Discovery and Preclinical Development as a ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK269962A, with a particular focus on its promising therapeutic potential in acute myeloid leukemia (AML). The document details the compound's inhibitory effects on the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis in AML cells. Furthermore, it presents a compilation of quantitative preclinical data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows to facilitate further research and development efforts.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a multitude of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and survival. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Consequently, the development of selective ROCK inhibitors has emerged as a promising therapeutic strategy.
This compound, developed by GlaxoSmithKline, is a potent and highly selective inhibitor of both ROCK1 and ROCK2 isoforms. Its development has been primarily focused on its anti-cancer properties, with significant preclinical evidence highlighting its efficacy in acute myeloid leukemia (AML), an aggressive hematological malignancy with a poor prognosis. This guide aims to provide an in-depth technical resource for researchers and drug development professionals interested in the preclinical profile of GSK269962A.
Chemical Information
While a detailed synthetic protocol for this compound is not publicly available, its chemical identity has been established.
-
IUPAC Name: N-(3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-(2-(4-morpholinyl)ethoxy)benzamide
-
Molecular Formula: C₂₉H₃₀N₈O₅
-
Molecular Weight: 570.6 g/mol
Mechanism of Action
GSK269962A is an ATP-competitive inhibitor of ROCK1 and ROCK2. In the context of AML, its primary mechanism of action involves the inhibition of the ROCK1/c-Raf/ERK signaling pathway[1][2][3][4]. This targeted inhibition disrupts a critical signaling cascade that promotes the growth and survival of AML cells[1][4]. The downstream consequences of this inhibition include the induction of G2 phase cell cycle arrest and apoptosis[1][2].
Signaling Pathway Diagram
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
The Role of GSK269962A Hydrochloride in Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). This technical guide delves into the core mechanisms by which GSK269962A modulates smooth muscle contraction, a critical physiological process implicated in numerous diseases, including hypertension and other cardiovascular disorders. Through a comprehensive review of its pharmacological profile, this document provides an in-depth understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction: The Significance of Rho Kinase in Smooth Muscle Contraction
Smooth muscle contraction is a fundamental process regulated by the interplay of calcium-dependent and calcium-sensitizing pathways. The calcium-sensitizing pathway, governed by the RhoA/ROCK signaling cascade, plays a pivotal role in maintaining smooth muscle tone and mediating contraction in response to various stimuli.[1] Rho-associated protein kinase (ROCK) exists in two isoforms, ROCK1 and ROCK2, which, upon activation by the small GTPase RhoA, phosphorylate several downstream targets. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), a component of myosin light chain phosphatase (MLCP).[2] Phosphorylation of MYPT1 by ROCK inhibits MLCP activity. This inhibition leads to an increase in the phosphorylation of the 20-kDa regulatory light chain of myosin II (LC20), enhancing the actin-activated myosin ATPase activity and ultimately resulting in smooth muscle contraction.[1][2] Given its central role, the ROCK signaling pathway has emerged as a promising therapeutic target for conditions characterized by excessive smooth muscle contraction.
This compound: A Potent and Selective ROCK Inhibitor
GSK269962A is an aminofurazan-based compound that acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms.[3] Its high affinity and selectivity make it a valuable tool for dissecting the physiological roles of ROCK and a potential therapeutic agent.
Quantitative Pharmacological Profile
The inhibitory activity of GSK269962A has been characterized in various assays, demonstrating its potency against ROCK kinases and its selectivity over other related kinases.
| Target | Assay Type | IC50 (nM) | Reference |
| ROCK1 | Recombinant Human, Cell-free | 1.6 | [3][4][5] |
| ROCK2 | Recombinant Human, Cell-free | 4 | [4][5] |
| MSK1 | Cell-free | 49 | [6] |
| RSK1 | Cell-free | 132 | |
| AKT1 | Cell-free | 955 | [5] |
| AKT2 | Cell-free | 1350 | [5] |
| AKT3 | Cell-free | 1510 | [5] |
| GSK-3α | Cell-free | 1260 | [5] |
| CDK2 | Cell-free | 3500 | [5] |
Table 1: In vitro inhibitory potency and selectivity of GSK269962A against various kinases.
Effects on Smooth Muscle Function
In functional assays, GSK269962A demonstrates a clear impact on smooth muscle physiology, primarily through the induction of relaxation in pre-constricted tissues.
| Model System | Effect | IC50 (nM) | Reference |
| Pre-constricted Rat Aorta | Vasorelaxation | 35 | [3][7][4] |
Table 2: Functional effects of GSK269962A on smooth muscle tissue.
Mechanism of Action in Smooth Muscle
GSK269962A exerts its effects on smooth muscle by directly inhibiting ROCK, thereby preventing the downstream events that lead to contraction.
Signaling Pathway
The canonical pathway for ROCK-mediated smooth muscle contraction involves the inhibition of MLCP. By inhibiting ROCK, GSK269962A prevents the phosphorylation of MYPT1, leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.
Caption: Signaling pathway of ROCK-mediated smooth muscle contraction and inhibition by GSK269962A.
Cytoskeletal Effects
A key consequence of ROCK activation in smooth muscle cells is the formation of actin stress fibers, which are essential for generating contractile force. GSK269962A has been shown to effectively prevent the formation of these structures. In human primary smooth muscle cells stimulated with Angiotensin II, GSK269962A completely abolished actin stress fiber formation at a concentration of approximately 1 µM.[7]
Experimental Protocols
The following protocols provide a framework for investigating the effects of GSK269962A on smooth muscle cells.
In Vitro Inhibition of Actin Stress Fiber Formation
This protocol details the methodology used to observe the inhibitory effect of GSK269962A on agonist-induced stress fiber formation in cultured smooth muscle cells.[7]
Caption: Experimental workflow for assessing the inhibition of actin stress fiber formation.
In Vitro Vasorelaxation Assay
This protocol describes the methodology for assessing the vasorelaxant effects of GSK269962A on isolated arterial rings.[3][7]
Caption: Experimental workflow for the in vitro vasorelaxation assay.
In Vivo Effects
Oral administration of GSK269962A to spontaneously hypertensive rats resulted in a significant, dose-dependent reduction in systemic blood pressure.[3] This effect was acute, with the maximal reduction observed approximately 2 hours after administration, and was accompanied by a dose-dependent increase in heart rate, likely due to a baroreflex mechanism.[5]
Conclusion
This compound is a powerful and selective inhibitor of ROCK, a key regulator of smooth muscle contraction. Its ability to induce vasorelaxation and inhibit agonist-induced stress fiber formation underscores its potential as a pharmacological tool and a lead compound for the development of therapeutics for diseases characterized by smooth muscle hypercontractility. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of smooth muscle physiology and pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Rho-kinase-mediated regulation of receptor-agonist-stimulated smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 6. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
GSK269962A Hydrochloride: A Preclinical Guide to Targeting ROCK1 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by rapid proliferation of malignant myeloid precursors and a high rate of relapse. The Rho-associated coiled-coil containing protein kinase 1 (ROCK1) has emerged as a critical regulator of growth and survival in AML cells, presenting a promising therapeutic target. This technical guide provides an in-depth overview of the preclinical research on GSK269962A hydrochloride, a selective ROCK1 inhibitor, in the context of AML. We consolidate key quantitative data, detail experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for researchers in hematology and oncology drug development.
Introduction: The Rationale for Targeting ROCK1 in AML
Acute Myeloid Leukemia is an aggressive hematologic malignancy with a pressing need for novel therapeutic strategies.[1][2] The Rho-associated kinases (ROCKs), downstream effectors of the RhoA small GTPase, are integral to various cellular functions including proliferation, survival, apoptosis, and migration.[1][3] While extensively studied in solid tumors, the role of ROCK1 in leukemogenesis is an area of growing interest.[1][3]
Recent studies have identified ROCK1 as a crucial gene for the survival of both bulk leukemic cells and leukemia stem/progenitor cells in AML.[1][3] The inhibition of the ROCK pathway has been shown to induce cell death in AML cells, suggesting its potential as a therapeutic vulnerability.[1][3] GSK269962A is a potent and selective inhibitor of ROCK1, demonstrating significant anti-leukemic effects in preclinical AML models.[1][2] This guide will explore the mechanism of action, preclinical efficacy, and experimental protocols associated with GSK269962A in AML research.
Mechanism of Action of GSK269962A in AML
GSK269962A exerts its anti-leukemic effects by selectively inhibiting ROCK1, which in turn modulates downstream signaling pathways crucial for AML cell survival and proliferation. The primary mechanism involves the disruption of the ROCK1/c-Raf/ERK signaling pathway .[1][2]
The ROCK1 Signaling Cascade
ROCK1 is activated by the GTP-bound form of RhoA.[1] Once active, ROCK1 phosphorylates a multitude of downstream substrates. In the context of AML, GSK269962A-mediated inhibition of ROCK1 leads to a reduction in the phosphorylation of key components of the MAPK signaling cascade, including c-Raf, MEK, and the ultimate downstream effector, ERK.[1][3] The MAPK/ERK pathway is a well-established driver of cell growth and survival in AML.[1]
Beyond the c-Raf/ERK axis, ROCK1 also regulates cytoskeletal dynamics through pathways involving LIM kinase (LIMK)/cofilin and myosin phosphatase target subunit 1 (MYPT1)/myosin light chain 2 (MLC2) .[3][4] Inhibition of ROCK1 can therefore impact cell division, migration, and morphology.
Crosstalk with Key Survival Pathways
The effects of ROCK1 inhibition extend to other critical signaling nodes in AML. There is evidence of crosstalk between the ROCK pathway and the c-Myc oncogene. c-Myc, a key transcriptional regulator frequently overexpressed in AML, can be influenced by ROCK signaling, and in turn, can modulate cytoskeletal organization.
Furthermore, treatment of AML cells with GSK269962A leads to the downregulation of key anti-apoptotic proteins, including Mcl-1 and Bcl-xL , and an increase in the expression and phosphorylation of the tumor suppressor p53.[1] This modulation of apoptosis-related proteins contributes significantly to the cytotoxic effects of GSK269962A in AML cells.[1] There is also evidence suggesting that combining ROCK inhibitors with BCL-2 inhibitors like venetoclax can result in synergistic cytotoxicity in AML cells, including those resistant to venetoclax alone.[5]
Figure 1: Simplified signaling pathway of GSK269962A action in AML.
Preclinical Efficacy: Quantitative Data Summary
GSK269962A has demonstrated potent and selective anti-leukemic activity in a range of preclinical AML models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of GSK269962A in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MV4-11 | 0.61 - 80 (approx.) | [1] |
| OCI-AML3 | 0.61 - 80 (approx.) | [1] |
| Other AML Lines | 0.61 to 1,337 | [1] |
IC50 values represent the concentration of GSK269962A required to inhibit cell growth by 50% after 72 hours of treatment.[1]
Table 2: Effects of GSK269962A on AML Cell Cycle and Apoptosis
| Cell Line | Treatment Concentration (nM) | Effect on Cell Cycle | Increase in Apoptosis (%) | Reference |
| MV4-11 | 80 | G2 Phase Arrest | > 40% | [1] |
| OCI-AML3 | 80 | G2 Phase Arrest | > 40% | [1] |
Effects were observed after treatment with GSK269962A. Apoptosis was measured by Annexin V/PI staining.[1]
Table 3: In Vivo Efficacy of GSK269962A in an AML Xenograft Model
| Treatment Group | Dosage | Median Survival (days) | Reference |
| Control | Vehicle | 49 | [1] |
| GSK269962A | 5 mg/kg | 61 | [1] |
| GSK269962A | 10 mg/kg | 94 | [1] |
MV4-11 cells were injected into NOD-SCID/IL2Rgnull mice. Treatment was administered via intraperitoneal injection 5 days a week.[1] GSK269962A treatment also significantly reduced the infiltration of leukemia cells in the bone marrow, liver, and spleen.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the efficacy of GSK269962A in AML research.
Cell Viability Assay (CCK-8)
Figure 2: Workflow for the Cell Viability (CCK-8) Assay.
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 10,000 cells per well.[1]
-
Drug Treatment: Cells are treated with various concentrations of GSK269962A.
-
Incubation: The plates are incubated for 72 hours.[1]
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]
-
Final Incubation: The plates are incubated for an additional 2 hours at 37°C.[1]
-
Measurement: The optical density (OD) at 450 nm is measured using a microplate reader.[1]
Colony Formation Assay
-
Cell Seeding: AML cell lines (300 cells/dish) or primary AML cells (5,000 cells/dish) are seeded in 35 mm culture dishes containing MethoCult™ H4435 Enriched medium.[1]
-
Drug Treatment: GSK269962A is added to the culture medium at the desired concentrations.[1]
-
Incubation: Cells are cultured for 12 days in a humidified atmosphere at 37°C with 5% CO2.[1]
-
Analysis: The size and number of colonies are assessed using a microscope.[1]
Cell Proliferation Assay (EdU)
-
Cell Culture and Treatment: AML cells are seeded in 6-well plates and treated with GSK269962A for 48 hours.[1]
-
EdU Labeling: Cells are incubated with 20 µM of 5-ethynyl-2'-deoxyuridine (EdU) for 4 hours.[1]
-
Fixation and Permeabilization: Cells are harvested, washed, and then fixed and permeabilized.[1]
-
Click-iT Reaction: A click chemistry reaction is performed to label the incorporated EdU with a fluorescent dye.[1]
-
Analysis: The percentage of EdU-positive cells is determined by flow cytometry.[1]
Cell Cycle Analysis
-
Cell Treatment: AML cells are treated with the desired concentrations of GSK269962A.
-
Harvesting and Fixation: Cells are harvested and fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.
-
RNase Treatment: Cells are treated with RNase A to degrade RNA and ensure that the dye specifically binds to DNA.
-
Staining: Cells are stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.[1]
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Apoptosis Assay (Annexin V/PI Staining)
Figure 3: Workflow for the Apoptosis Assay (Annexin V/PI).
-
Cell Treatment: AML cells are treated with GSK269962A for the desired duration.[1]
-
Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Annexin V Binding Buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated at room temperature in the dark for 15-20 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blotting
-
Protein Extraction: AML cells treated with GSK269962A are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., ROCK1, p-c-Raf, p-MEK, p-ERK, Mcl-1, Bcl-xL, p53, PARP, and a loading control like β-actin).[1]
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Clinical Perspective
The preclinical data for GSK269962A in AML are compelling, highlighting its potential as a novel therapeutic agent. A noteworthy finding is the correlation between the expression levels of ROCK1 protein and the sensitivity of AML cells to GSK269962A, suggesting that ROCK1 could serve as a biomarker for patient stratification in future clinical trials.[1][2]
While there are currently no active clinical trials specifically for GSK269962A in AML, other ROCK inhibitors, such as fasudil, have been approved for different indications and have been investigated in the context of hematological malignancies.[3][6] The favorable safety profile of fasudil provides a foundation for the clinical development of more potent and selective ROCK inhibitors like GSK269962A for AML.[1][3]
Future research should focus on elucidating the full spectrum of ROCK1's downstream effectors in AML, exploring potential resistance mechanisms to GSK269962A, and identifying optimal combination strategies to enhance its anti-leukemic activity. The synergistic effect observed with BCL-2 inhibitors is particularly promising and warrants further investigation in preclinical and clinical settings.[5]
Conclusion
This compound is a selective ROCK1 inhibitor with significant preclinical activity against acute myeloid leukemia. Its mechanism of action, centered on the inhibition of the ROCK1/c-Raf/ERK pathway and the induction of apoptosis, provides a strong rationale for its further development. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to build upon these findings and translate the promise of ROCK1 inhibition into effective therapies for AML patients.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 4. Requirement for LIM kinases in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RNAi profiling of primary human AML cells identifies ROCK1 as a therapeutic target and nominates fasudil as an antileukemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK269962A Hydrochloride and Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential effects of GSK269962A hydrochloride on endothelial cell function. GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1)[1]. While direct studies on GSK269962A in endothelial cells are limited, this document extrapolates its likely impact based on the well-established role of the Rho/ROCK signaling pathway in regulating endothelial physiology and pathophysiology. This guide summarizes key quantitative data from studies on various ROCK inhibitors, details relevant experimental protocols for assessing endothelial function, and provides visual representations of the core signaling pathways.
Introduction: The Rho/ROCK Pathway in Endothelial Cells
The Rho family of small GTPases, particularly RhoA, and its downstream effector ROCK, are critical regulators of numerous cellular processes in vascular endothelial cells.[2] The RhoA/ROCK pathway is integral to maintaining endothelial barrier integrity, regulating vascular tone, and influencing processes such as cell migration, proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various cardiovascular diseases characterized by endothelial dysfunction.[2]
ROCK exists in two isoforms, ROCK1 and ROCK2, which share significant homology in their kinase domains.[3][4] Once activated by GTP-bound RhoA, ROCK phosphorylates several downstream targets, leading to increased actomyosin contractility and stress fiber formation.[3] Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), which ultimately results in increased phosphorylation of MLC and enhanced cell contraction.[3]
This compound: A Selective ROCK1 Inhibitor
GSK269962A is a selective inhibitor of ROCK1, with a reported IC50 value of 49 nM for MSK1 kinase activity as well.[1] While its primary investigation has been in the context of acute myeloid leukemia (AML), where it was shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, its mechanism of action as a ROCK1 inhibitor makes it a valuable tool for studying the specific roles of this isoform in endothelial cell biology.[1]
Anticipated Effects of GSK269962A on Endothelial Cell Function
Based on the known functions of ROCK in endothelial cells, inhibition by GSK269962A is expected to modulate several key aspects of endothelial physiology.
Endothelial Barrier Function and Permeability
The RhoA/ROCK pathway is a key regulator of endothelial permeability. Activation of ROCK leads to increased cytoskeletal tension and the formation of intercellular gaps, thereby increasing paracellular permeability.[5] Conversely, inhibition of ROCK is expected to enhance endothelial barrier function.
Table 1: Effects of ROCK Inhibitors on Endothelial Permeability
| ROCK Inhibitor | Cell Type | Assay | Effect on Permeability | Reference |
| Y-27632, K115 | Human Corneal Endothelial Cells (hCECs) | Transendothelial Electrical Resistance (TEER) | Decreased CMV-induced hyperpermeability | [5] |
| Fasudil | Not Specified | Not Specified | Promotes in vitro endothelial branching morphogenesis | [6] |
| Y-27632 | Not Specified | Not Specified | Promotes in vitro endothelial branching morphogenesis | [6] |
| Ripasudil | Fuchs Endothelial Corneal Dystrophy Cells | Scratch Assay | Increased wound healing | [7] |
| Netarsudil | Fuchs Endothelial Corneal Dystrophy Patients | Clinical Observation | Reduction in corneal clearance time | [7] |
Endothelial Cell Migration and Angiogenesis
ROCK signaling plays a complex role in cell migration. While it is necessary for the generation of contractile force, its inhibition can, under certain circumstances, promote cell motility by altering cell adhesion and polarity.[6] ROCK inhibitors have been shown to enhance endothelial network formation in vitro.[6]
Table 2: Effects of ROCK Inhibitors on Endothelial Cell Migration and Angiogenesis
| ROCK Inhibitor | Cell Type/Model | Assay | Effect | Reference |
| GSK429286 | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | Enhanced endothelial network formation | [6] |
| Y-27632 | Not Specified | Not Specified | Promotes cell migration and proliferation | [4] |
| Ripasudil | Immortalized Normal and FECD cells | Migration Assay | Enhanced migration and wound healing | [7] |
| Netarsudil | Not Specified | Not Specified | Enhances endothelial cell migration | [3] |
Endothelial Nitric Oxide Synthase (eNOS) Activity
The RhoA/ROCK pathway is known to negatively regulate the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of the vasodilator nitric oxide (NO).[8] ROCK can inhibit eNOS phosphorylation at its activating site (Ser-1177) and downregulate eNOS gene expression.[8] Therefore, inhibition of ROCK with GSK269962A is anticipated to increase eNOS activity and NO production.
Table 3: Regulation of eNOS by the Rho/ROCK Pathway
| Effector | Target | Effect | Consequence | Reference |
| Active RhoA/ROCK | eNOS gene expression | Downregulation | Decreased eNOS protein levels | [8] |
| Active RhoA/ROCK | PKB/Akt | Inhibition | Decreased eNOS phosphorylation at Ser-1177 | [8] |
| eNOS/NO | G12/13 | Inhibition | Attenuation of Rho/Rho-kinase activation | [9] |
Endothelial Cell Apoptosis
ROCK activation has been linked to increased apoptosis in endothelial cells, particularly under conditions of cellular stress.[3][5] ROCK inhibitors have been shown to suppress apoptosis in corneal endothelial cells.[10][11]
Table 4: Effects of ROCK Inhibitors on Endothelial Cell Apoptosis
| ROCK Inhibitor | Cell Type | Condition | Effect on Apoptosis | Reference |
| Y-27632, K115 | Human Corneal Endothelial Cells (hCECs) | CMV Infection | Attenuated CMV-induced apoptosis | [5] |
| General ROCK inhibitors | Corneal Endothelial Cells | Not Specified | Suppression of apoptosis | [10][11] |
Signaling Pathways and Experimental Workflows
Core Rho/ROCK Signaling Pathway in Endothelial Cells
The following diagram illustrates the central role of the RhoA/ROCK pathway in regulating endothelial cell function.
Caption: The RhoA/ROCK signaling pathway in endothelial cells.
Experimental Workflow for Assessing Endothelial Barrier Function
This diagram outlines a typical workflow for measuring the effect of a compound like GSK269962A on endothelial permeability.
Caption: Workflow for endothelial permeability assessment.
Detailed Experimental Protocols
Endothelial Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. HUVECs should be cultured in endothelial cell growth medium supplemented with appropriate growth factors on surfaces coated with an extracellular matrix component like gelatin or fibronectin.
Transendothelial Electrical Resistance (TEER) Measurement
TEER is a widely accepted method for quantifying the integrity of endothelial cell monolayers in real-time.[12][13]
-
Apparatus: An epithelial voltohmmeter.
-
Procedure:
-
Culture endothelial cells to confluence on porous Transwell® inserts.
-
Allow the cells to form a tight monolayer, as indicated by a stable, high TEER reading (typically >800 Ω for confluent cells).[13]
-
Add this compound at various concentrations to the apical chamber.
-
Measure TEER at regular time intervals to assess the effect of the compound on barrier function. An increase in TEER suggests an enhancement of barrier integrity.
-
Paracellular Tracer Flux Assay
This assay measures the passage of molecules of a specific size across the endothelial monolayer.[12][14]
-
Reagents: Fluorescently labeled dextrans of varying molecular weights (e.g., 10 kDa FITC-dextran).[12]
-
Procedure:
-
Culture endothelial cells to confluence on Transwell® inserts.
-
Treat cells with this compound.
-
Add a known concentration of FITC-dextran to the apical chamber.
-
At specified time points, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorometer.
-
Calculate the permeability coefficient based on the amount of tracer that has crossed the monolayer. A decrease in tracer flux indicates enhanced barrier function.
-
ROCK Activity Assay
ROCK activity can be assessed by measuring the phosphorylation of its downstream targets.[15][16]
-
Method: Western Blotting.
-
Procedure:
-
Culture endothelial cells and treat with this compound.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated MYPT1 (p-MYPT1) or phosphorylated MLC (p-MLC).[16]
-
Normalize to total MYPT1 or MLC levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of ROCK activity. Commercially available ELISA-based ROCK activity assay kits can also be used.[17]
-
eNOS Activity Assay
eNOS activity can be indirectly measured by quantifying the amount of nitric oxide (NO) produced by endothelial cells.
-
Method: Griess Assay or fluorescent NO indicators.
-
Procedure:
-
Culture endothelial cells and treat with this compound.
-
Collect the cell culture supernatant.
-
For the Griess assay, react the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the concentration of nitrite, a stable breakdown product of NO.
-
Alternatively, load cells with a fluorescent NO indicator (e.g., DAF-FM diacetate) and measure the change in fluorescence upon stimulation. An increase in nitrite or fluorescence indicates enhanced eNOS activity.
-
Conclusion
This compound, as a selective ROCK1 inhibitor, holds significant potential as a pharmacological tool to investigate the nuanced roles of ROCK1 in endothelial cell biology. Based on the established functions of the Rho/ROCK pathway, it is anticipated that GSK269962A will enhance endothelial barrier function, modulate cell migration and angiogenesis, increase eNOS activity, and protect against apoptosis. The experimental protocols detailed in this guide provide a framework for rigorously testing these hypotheses and further elucidating the therapeutic potential of selective ROCK1 inhibition in cardiovascular diseases characterized by endothelial dysfunction. Further direct experimental validation is necessary to confirm these projected effects.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of ROCK Inhibitors on Apoptosis of Corneal Endothelial Cells in CMV-Positive Posner–Schlossman Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rho GTPase/Rho kinase negatively regulates endothelial nitric oxide synthase phosphorylation through the inhibition of protein kinase B/Akt in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial nitric oxide synthase inhibits G12/13 and rho-kinase activated by the angiotensin II type-1 receptor: implication in vascular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho kinase (ROCK) inhibitors in the management of corneal endothelial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Rho Kinase Inhibitors for the Treatment of Corneal Endothelial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of endothelial barrier function: [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rho-Associated Kinase (ROCK) Activity, Endothelial Function and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
GSK269962A Hydrochloride: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), enzymes that play a crucial role in regulating cellular contraction, motility, and proliferation.[1][2] Emerging evidence highlights the significant anti-inflammatory properties of GSK269962A, positioning it as a molecule of interest for therapeutic intervention in a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of GSK269962A, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway
The anti-inflammatory effects of GSK269962A are primarily attributed to its inhibition of the RhoA/ROCK signaling cascade. This pathway is a key regulator of inflammatory responses in various cell types. In inflammatory conditions, the small GTPase RhoA is activated and, in turn, activates its downstream effectors, ROCK1 and ROCK2. Activated ROCK phosphorylates multiple substrates, leading to a pro-inflammatory cellular response. GSK269962A exerts its anti-inflammatory effects by directly inhibiting the kinase activity of ROCK1 and ROCK2, thereby disrupting these downstream signaling events.[1][2]
One of the key mechanisms by which ROCK inhibition mitigates inflammation is through the modulation of inflammatory gene expression. The ROCK pathway has been shown to influence the activity of the transcription factor NF-κB, a master regulator of inflammatory cytokine production. By inhibiting ROCK, GSK269962A can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3][4]
dot
Figure 1: Simplified signaling pathway of GSK269962A-mediated anti-inflammatory effects.
Furthermore, in acute myeloid leukemia (AML) cells, GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway, which is involved in cell growth and survival.[5][6] This suggests that the anti-inflammatory and anti-proliferative effects of GSK269962A may be interconnected in certain disease contexts.
Quantitative Data on Efficacy
The potency and efficacy of GSK269962A have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Target | IC50 (nM) | Assay Type | Source |
| Recombinant Human ROCK1 | 1.6 | Kinase Assay | [2][7] |
| Recombinant Human ROCK2 | 4.0 | Kinase Assay | |
| Rat Aorta Vasorelaxation | 35 | Organ Bath | [2][7] |
| Animal Model | Dosing (mg/kg, oral) | Effect | Source |
| Spontaneously Hypertensive Rats | 1 | ~10 mm Hg reduction in blood pressure | [2][7] |
| 3 | ~20 mm Hg reduction in blood pressure | [2][7] | |
| 30 | ~50 mm Hg reduction in blood pressure | [2][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of GSK269962A's anti-inflammatory and vasodilatory effects.
Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes
This assay evaluates the ability of GSK269962A to inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α from human monocytes stimulated with lipopolysaccharide (LPS).
dot
Figure 2: Workflow for assessing cytokine inhibition by GSK269962A.
Methodology:
-
Monocyte Isolation: Primary human monocytes are isolated from buffy coats of healthy donors using a Ficoll gradient followed by dextran-based sedimentation.
-
Cell Culture: Isolated monocytes are seeded in 96-well plates at a density of 1 x 10^5 cells/well and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with 100 ng/mL of LPS from E. coli.
-
Incubation: The plates are incubated for 18 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition at each concentration of GSK269962A is calculated relative to the vehicle-treated, LPS-stimulated control. IC50 values are determined by non-linear regression analysis.
Rat Aorta Vasorelaxation Assay
This ex vivo assay assesses the vasodilatory properties of GSK269962A on pre-constricted rat aortic rings.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The aortas are cleaned of adherent connective tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are placed under an optimal resting tension of 2 g.
-
Pre-constriction: After an equilibration period, the aortic rings are pre-constricted with phenylephrine (1 µM) to induce a stable contraction.
-
Compound Addition: Once a stable plateau of contraction is reached, cumulative concentrations of GSK269962A are added to the organ bath.
-
Data Recording: Changes in isometric tension are continuously recorded.
-
Data Analysis: The relaxation induced by GSK269962A at each concentration is expressed as a percentage of the phenylephrine-induced pre-contraction. IC50 values are calculated from the concentration-response curves.
Broader Anti-inflammatory Potential
While the primary evidence for GSK269962A's anti-inflammatory effects centers on the inhibition of IL-6 and TNF-α in monocytes, the role of the ROCK pathway in other inflammatory cells suggests a broader potential.
-
Neutrophils: ROCK signaling is involved in neutrophil migration, degranulation, and the release of reactive oxygen species (ROS). Inhibition of ROCK has been shown to enhance neutrophil apoptosis, a key process in the resolution of inflammation.[3] Although direct studies with GSK269962A are lacking, its mechanism of action suggests it could modulate neutrophil-mediated inflammation.
-
Endothelial Cells: The ROCK pathway plays a role in regulating endothelial barrier function and the expression of adhesion molecules, which are critical for the recruitment of leukocytes to sites of inflammation.[8][9] ROCK inhibitors can modulate endothelial cell adhesion and permeability, indicating a potential for GSK269962A to influence vascular inflammation.[8][10]
Conclusion
This compound is a potent ROCK inhibitor with demonstrated anti-inflammatory and vasodilatory activities. Its ability to suppress the production of key pro-inflammatory cytokines, coupled with its effects on vascular tone, underscores its therapeutic potential in a variety of cardiovascular and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this promising compound. Future research should aim to expand on the known anti-inflammatory profile of GSK269962A, including its effects on a wider array of inflammatory mediators and cell types, to fully elucidate its therapeutic utility.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Rho-kinase/IκB-α/NF-κB activation in IL-1β-induced inflammatory response and oxidative stress in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
GSK269962A Hydrochloride: An In-Depth Technical Guide to its Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), key regulators of the actin cytoskeleton.[1][2] By targeting the ROCK signaling pathway, GSK269962A modulates a wide range of cellular processes that are critically dependent on actin dynamics, including cell morphology, adhesion, migration, and contraction. This technical guide provides a comprehensive overview of the effects of GSK269962A on the actin cytoskeleton, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for assessing its effects.
Mechanism of Action: Inhibition of the RhoA/ROCK Pathway
GSK269962A exerts its effects on the actin cytoskeleton by directly inhibiting the kinase activity of ROCK1 and ROCK2. The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility and the formation of actin stress fibers.
The Signaling Cascade:
-
Activation of RhoA: The small GTPase RhoA is activated by various upstream signals, cycling from an inactive GDP-bound state to an active GTP-bound state.
-
ROCK Activation: Activated RhoA binds to and activates ROCK kinases.
-
Downstream Phosphorylation: ROCK kinases then phosphorylate several downstream substrates that directly influence the actin cytoskeleton.
The primary downstream effectors of ROCK that mediate its effects on the actin cytoskeleton are:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP), leading to increased MLC phosphorylation. This enhances myosin II activity, promoting its interaction with actin filaments to generate contractile forces and drive the formation of stress fibers.
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK.
-
Cofilin: Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments and a net increase in filamentous actin (F-actin).[3][4]
By inhibiting ROCK, GSK269962A disrupts this entire cascade, leading to a reduction in actomyosin contractility, disassembly of stress fibers, and a more dynamic and less organized actin cytoskeleton.
Quantitative Data Presentation
The following tables summarize the quantitative data on the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
| ROCK1 | 1.6 | Cell-free | [1][2] |
| ROCK2 | 4.0 | Cell-free | [1][2] |
| MSK1 | 49 | Cell-free | [1] |
| RSK1 | 132 | Cell-free | [1] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |
| Human Primary Smooth Muscle Cells | Actin Stress Fiber Formation | Complete abolishment of Angiotensin II-induced stress fibers | ~1 µM | [1] |
| Rat Aorta | Vasorelaxation | Induction of vasorelaxation in preconstricted tissue | 35 nM | [1] |
| NCI-H1963 | Cell Viability | Inhibition of cell growth | 1.27839 µM | [1] |
| NCI-H1581 | Cell Viability | Inhibition of cell growth | 18.8477 µM | [1] |
| NCI-H1694 | Cell Viability | Inhibition of cell growth | 24.8749 µM | [1] |
| MV4-11 (AML) | Cell Proliferation | Selective inhibition of proliferation | 0.61 - 1,337 nM (range across AML cell lines) | [2] |
| OCI-AML3 (AML) | Cell Proliferation | Selective inhibition of proliferation | 0.61 - 1,337 nM (range across AML cell lines) | [2] |
| MV4-11 (AML) | Apoptosis | Induction of apoptosis | >40% apoptosis at 80 nM | [2] |
| OCI-AML3 (AML) | Apoptosis | Induction of apoptosis | >40% apoptosis at 80 nM | [2] |
Table 3: In Vivo Activity
| Animal Model | Effect | Dosing | Reference |
| Spontaneously Hypertensive Rats | Reduction of systemic blood pressure | Oral administration | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Inhibition of Angiotensin II-Induced Actin Stress Fiber Formation
Objective: To visually and qualitatively assess the effect of GSK269962A on the formation of actin stress fibers in cultured cells.
Materials:
-
Human primary smooth muscle cells
-
Cell culture medium and serum
-
Coverslips
-
Angiotensin II (AngII)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Rhodamine phalloidin
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Seed human primary smooth muscle cells on coverslips in culture medium.
-
Grow cells to approximately 50% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with 3 µM GSK269962A (or desired concentrations) for 30 minutes.
-
Stimulate the cells with 100 nM AngII for 2 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Stain the actin filaments with rhodamine phalloidin according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Acquire confocal images of the actin staining.[1]
Cell Migration (Wound Healing) Assay
Objective: To quantify the effect of GSK269962A on the migratory capacity of a cell population.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
This compound
-
6- or 12-well tissue culture plates
-
Sterile p200 pipette tip or a wound healing assay insert
-
Microscope with a camera and image analysis software
Protocol:
-
Seed cells in a 6- or 12-well plate to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh culture medium containing various concentrations of GSK269962A or vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion (Transwell) Assay
Objective: To quantify the effect of GSK269962A on the invasive potential of cells through an extracellular matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another extracellular matrix component
-
24-well plates
-
Cotton swabs
-
Fixative (e.g., methanol)
-
Stain (e.g., crystal violet)
-
Microscope
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of GSK269962A or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Take images of the stained cells and count the number of invaded cells per field of view.
Conclusion
This compound is a valuable research tool for investigating the role of the RhoA/ROCK signaling pathway in regulating the actin cytoskeleton. Its high potency and selectivity make it a powerful inhibitor for dissecting the intricate cellular processes governed by actin dynamics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to utilize GSK269962A in their studies of cell biology and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cofilin Phosphorylation and Actin Cytoskeletal Dynamics Regulated by Rho- and Cdc42-Activated Lim-Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GSK269962A Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] It demonstrates significant inhibitory activity against both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway.[1][2][3][4][5] This document provides detailed application notes and protocols for a range of in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ROCK kinases.[5] The ROCK pathway is a critical regulator of various cellular processes, including cytoskeletal organization, cell migration, proliferation, and apoptosis.[6] By inhibiting ROCK, GSK269962A can modulate these functions, leading to effects such as vasodilation, reduced inflammation, and inhibition of cancer cell growth.[1][2][3][4] In acute myeloid leukemia (AML) cells, GSK269962A has been shown to suppress the ROCK1/c-Raf/ERK signaling pathway.[5][7]
Data Presentation
Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference |
| ROCK1 | Cell-free assay | 1.6 | [1][2][3][4][5] |
| ROCK2 | Cell-free assay | 4 | [1][2][3][4][5] |
| MSK1 | Cell-free assay | 49 | [1][5] |
| RSK1 | Cell-free assay | 132 | [1] |
| Rat Aorta | Tissue Bath | 35 | [1][2][3][4] |
Cellular Activity in Acute Myeloid Leukemia (AML)
| Cell Line | Assay Type | Endpoint | Result | Reference |
| MV4-11 | Cell Viability (CCK-8) | Growth Inhibition | Dose-dependent decrease | [5][6][8] |
| OCI-AML3 | Cell Viability (CCK-8) | Growth Inhibition | Dose-dependent decrease | [5][6][8] |
| MV4-11 | Colony Formation | Clonogenicity | Significant reduction in colony size | [5] |
| OCI-AML3 | Colony Formation | Clonogenicity | Significant reduction in colony size | [5] |
| MV4-11 | Apoptosis (Annexin V/PI) | Percentage of Apoptotic Cells | >40% with 80 nM GSK269962A | [5] |
| OCI-AML3 | Apoptosis (Annexin V/PI) | Percentage of Apoptotic Cells | >40% with 80 nM GSK269962A | [5] |
| MV4-11 | Cell Cycle (PI Staining) | Cell Cycle Arrest | G2 phase arrest | [5][8] |
| OCI-AML3 | Cell Cycle (PI Staining) | Cell Cycle Arrest | G2 phase arrest | [5][8] |
| MV4-11 | Caspase-Glo 3/7 | Caspase Activity | Increased luminescence | [5][8] |
| OCI-AML3 | Caspase-Glo 3/7 | Caspase Activity | Increased luminescence | [5][8] |
Signaling Pathway
Caption: ROCK1/c-Raf/ERK signaling pathway inhibited by GSK269962A in AML cells.
Experimental Protocols
ROCK1 Kinase Assay (Scintillation Proximity Assay)
This cell-free assay determines the enzymatic activity of purified ROCK1 and the inhibitory potential of GSK269962A.
-
Materials:
-
Purified ROCK1 enzyme
-
Peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2)
-
³³P-ATP
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer
-
This compound dissolved in 100% DMSO
-
Microplates
-
-
Procedure:
-
Prepare serial dilutions of GSK269962A in 100% DMSO. A common range is 10 µM to 0.2 nM in 3-fold dilutions.[2]
-
In a microplate, incubate the purified ROCK1 enzyme with the peptide substrate and varying concentrations of GSK269962A.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and add streptavidin-coated SPA beads to capture the biotinylated peptide substrate.
-
Quantify the incorporation of ³³P into the peptide by measuring the scintillation signal.
-
Data Analysis: Normalize the data and express as percentage inhibition.[2] Calculate the pIC50 and IC50 values by fitting the data to a dose-response curve.[2]
-
Cell Viability Assay (CCK-8)
This assay evaluates the effect of GSK269962A on the proliferation of cancer cell lines.
-
Materials:
-
AML cell lines (e.g., MV4-11, OCI-AML3)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound
-
CCK-8 solution
-
Microplate reader
-
-
Procedure:
-
Seed AML cells in 96-well plates at a density of 10,000 cells per well.[5]
-
Treat the cells with various concentrations of GSK269962A.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background reading and calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by GSK269962A.
-
Materials:
-
AML cell lines (e.g., MV4-11, OCI-AML3)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with increasing concentrations of GSK269962A.
-
After the desired incubation period, harvest the cells.
-
Wash the cells with PBS and resuspend them in binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[5][8]
-
Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[5]
-
Actin Stress Fiber Formation Assay
This imaging-based assay visualizes the effect of GSK269962A on the cytoskeleton.
-
Materials:
-
Human primary smooth muscle cells
-
Cell culture medium
-
Coverslips
-
Angiotensin II (AngII)
-
This compound
-
Rhodamine phalloidin
-
Confocal microscope
-
-
Procedure:
-
Grow human primary smooth muscle cells on coverslips to approximately 50% confluence.[1]
-
Serum-starve the cells overnight.[1]
-
Pre-treat the cells with GSK269962A (e.g., 3 µM) for 30 minutes.[1][9]
-
Stimulate the cells with AngII (e.g., 100 nM) for 2 hours to induce stress fiber formation.[1]
-
Fix the cells and stain with rhodamine phalloidin to visualize actin filaments.[1]
-
Acquire images using a confocal microscope.[1]
-
Data Analysis: Qualitatively assess the formation of actin stress fibers in treated versus untreated cells. GSK269962A is expected to abolish AngII-induced stress fiber formation.[1]
-
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xcessbio.com [xcessbio.com]
Application Notes and Protocols for GSK269962A Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), with IC50 values of 1.6 nM and 4 nM for ROCK1 and ROCK2, respectively.[1][2][3] Its utility in cell culture is extensive, primarily revolving around the study of cellular processes regulated by the ROCK signaling pathway, such as cell proliferation, apoptosis, migration, and cytoskeletal dynamics. These application notes provide a comprehensive overview of the recommended working concentrations and detailed protocols for the use of this compound in various cell-based assays.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and ROCK2. The ROCK proteins are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating the phosphorylation of various substrates, leading to the assembly of actin-myosin filaments and the generation of contractile forces. By inhibiting ROCK, GSK269962A disrupts these processes, impacting cell shape, adhesion, and motility. In certain cancer cells, such as acute myeloid leukemia (AML), GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[1][4][5]
Data Presentation: Working Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. The following tables summarize reported working concentrations from various studies.
Table 1: IC50 Values in Cell-Based Assays
| Cell Line | Assay Type | IC50 Value | Incubation Time |
| Various AML Cell Lines | Cell Viability (CCK-8) | 0.61 - 1,337 nM | 72 hours |
| NCI-H1581 | Growth Inhibition | 18.84 µM | Not Specified |
| NCI-H1694 | Growth Inhibition | 24.87 µM | Not Specified |
Table 2: Effective Concentrations in Functional Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Human Primary Smooth Muscle Cells | Actin Stress Fiber Formation | ~1 µM (starting) | Not Specified | Suppression of actin fiber formation.[6] |
| Human Primary Smooth Muscle Cells | Actin Stress Fiber Formation | 3 µM | 150 minutes | Complete abolition of Angiotensin II-induced actin stress fiber formation.[6] |
| MV4-11 and OCI-AML3 (AML) | Cell Cycle Arrest | Low nanomolar | 12 hours | Arrest in G2 phase.[4] |
| MV4-11 and OCI-AML3 (AML) | Apoptosis Induction | Low nanomolar | Not Specified | Induction of apoptosis.[4] |
| MV4-11 and OCI-AML3 (AML) | Proliferation (EdU Assay) | Dose-dependent | 48 hours | Decreased ratio of EdU-positive cells.[4] |
| AML Cell Lines | Colony Formation | Not Specified | 12 days | Reduced size and number of colonies.[4] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from a study on AML cell lines.[4]
Materials:
-
This compound
-
AML cell lines (e.g., MV4-11, OCI-AML3)
-
96-well plates
-
Cell culture medium
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 10,000 cells per well.
-
Prepare serial dilutions of GSK269962A in cell culture medium to achieve the desired final concentrations.
-
Add the different concentrations of GSK269962A to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background reading from the media-only wells and calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This is a general protocol that can be adapted for use with GSK269962A.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of GSK269962A for the specified duration (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol is based on a study investigating the effect of GSK269962A on the ROCK1/c-Raf/ERK pathway.[4]
Materials:
-
This compound
-
Target cell line (e.g., MV4-11, OCI-AML3, KG-1, THP-1)
-
6-well plates
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-ROCK1, anti-phospho-c-Raf, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of GSK269962A.
-
After treatment, harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Concluding Remarks
This compound is a valuable tool for investigating the roles of ROCK signaling in various cellular functions. The optimal working concentration is highly dependent on the experimental context. It is recommended to perform a dose-response curve to determine the most effective concentration for each specific cell line and assay. The protocols provided herein serve as a starting point for designing and executing experiments with this potent ROCK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of GSK269962A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of GSK269962A hydrochloride, a potent and selective ROCK1 inhibitor. The following protocols and data have been compiled from preclinical studies to assist in the design and execution of animal experiments.
Data Summary
The following tables summarize quantitative data from in vivo studies involving this compound administration.
Table 1: In Vivo Efficacy of GSK269962A in an Acute Myeloid Leukemia (AML) Xenograft Mouse Model
| Parameter | Vehicle Control | 5 mg/kg GSK269962A | 10 mg/kg GSK269962A |
| Animal Model | NOD-SCID/IL2Rgnull mice with MV4-11 cell line | NOD-SCID/IL2Rgnull mice with MV4-11 cell line | NOD-SCID/IL2Rgnull mice with MV4-11 cell line |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Dosing Frequency | 5 days a week for 4 weeks | 5 days a week for 4 weeks | 5 days a week for 4 weeks |
| Vehicle | 20% PEG300/0.25% Tween-80/79.75% water | 20% PEG300/0.25% Tween-80/79.75% water | 20% PEG300/0.25% Tween-80/79.75% water |
| Median Survival | 49 days | 61 days | 94 days[1][2] |
| Effect on Body Weight | No significant change | No significant change | No significant change[1][2] |
| Leukemic Burden | High infiltration in bone marrow, liver, and spleen | Significantly reduced | Significantly reduced[1][3] |
Table 2: In Vivo Effects of GSK269962A in Spontaneously Hypertensive Rats
| Parameter | 0.3 mg/kg GSK269962A | 1 mg/kg GSK269962A | 3 mg/kg GSK269962A |
| Animal Model | Spontaneously Hypertensive Rats (SHR) | Spontaneously Hypertensive Rats (SHR) | Spontaneously Hypertensive Rats (SHR) |
| Administration Route | Oral gavage | Oral gavage | Oral gavage |
| Observed Effect | Dose-dependent reduction in systemic blood pressure | Dose-dependent reduction in systemic blood pressure | Dose-dependent reduction in systemic blood pressure[4][5] |
| Time to Max Effect | Approximately 2 hours post-administration[6][7] | Approximately 2 hours post-administration[6][7] | Approximately 2 hours post-administration[6][7] |
| Secondary Effect | Acute, dose-dependent increase in heart rate[6][7] | Acute, dose-dependent increase in heart rate[6][7] | Acute, dose-dependent increase in heart rate[6][7] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of GSK269962A in a Mouse Xenograft Model of AML
This protocol is based on a study evaluating the preclinical efficacy of GSK269962A in an AML model.[1][2]
1. Materials:
- This compound
- PEG300
- Tween-80
- Sterile water for injection
- 6-8-week-old female NOD-SCID/IL2Rgnull (NPG) mice
- MV4-11 human AML cell line
- Sterile syringes and needles (e.g., 27-gauge)
- Animal balance
- Biosafety cabinet
2. Preparation of Dosing Solution: a. Prepare the vehicle solution consisting of 20% PEG300, 0.25% Tween-80, and 79.75% sterile water. b. To prepare a 1 mg/mL stock solution of GSK269962A, dissolve the appropriate amount of this compound in the vehicle. c. Vortex or sonicate briefly to ensure complete dissolution. d. Prepare fresh dosing solutions on each day of administration.
3. Animal Model Establishment: a. Culture MV4-11 cells under appropriate conditions. b. On day 0, harvest and resuspend the cells in a suitable medium. c. Inject 1 x 10^6 MV4-11 cells intravenously (tail vein) into each mouse.
4. Administration Protocol: a. Three days post-cell injection, randomly divide the mice into control and treatment groups. b. Weigh each mouse to determine the correct injection volume. c. Administer this compound via intraperitoneal injection at a dose of 5 mg/kg or 10 mg/kg. d. Administer the vehicle solution to the control group. e. Repeat the administration 5 days a week for 4 consecutive weeks.
5. Monitoring and Endpoints: a. Monitor the body weight of the mice regularly (e.g., weekly) to assess toxicity.[1][2] b. Observe the animals for any signs of distress or adverse effects. c. For efficacy studies, monitor survival. The median survival time was significantly prolonged in treated mice.[1][2] d. At the end of the study, collect peripheral blood, bone marrow, spleen, and liver for analysis of leukemic cell infiltration (e.g., by flow cytometry for human CD45 positive cells).[1]
Protocol 2: Oral Administration of GSK269962A in Spontaneously Hypertensive Rats
This protocol is based on a study investigating the antihypertensive effects of GSK269962A.[4][5]
1. Materials:
- This compound
- Appropriate vehicle (e.g., as described in Protocol 1 or a suspension in 10% DMSO and 90% Corn Oil)
- Male Sprague-Dawley or spontaneously hypertensive rats (SHR)
- Oral gavage needles
- Syringes
- Animal balance
- Blood pressure monitoring system
2. Preparation of Dosing Solution: a. Prepare the desired formulation of this compound. For oral administration, various vehicles can be considered. A clear solution can be achieved in 10% DMSO and 90% Corn Oil. b. Ensure the compound is fully dissolved or homogeneously suspended before administration.
3. Administration Protocol: a. Acclimatize the rats to the experimental conditions. b. Weigh each rat to calculate the individual dose volume. c. Administer this compound via oral gavage at doses of 0.3, 1, or 3 mg/kg. d. Administer the vehicle alone to the control group.
4. Monitoring and Endpoints: a. Monitor systemic blood pressure and heart rate continuously or at fixed time points post-administration. A maximal effect on blood pressure was observed approximately 2 hours after oral gavage.[6][7] b. Observe for any behavioral changes or signs of toxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK269962A and a typical experimental workflow.
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
Application Notes and Protocols for GSK269962A Hydrochloride Solubility
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information on the solubility of GSK269962A hydrochloride, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, in various solvents. Accurate solubility data is critical for the design and execution of in vitro and in vivo experiments, ensuring reliable and reproducible results. The following sections include summarized solubility data, protocols for solubility determination and stock solution preparation, and diagrams illustrating key pathways and workflows.
Mechanism of Action
This compound is a selective inhibitor of ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively[1][2][3]. By inhibiting ROCK, GSK269962A interferes with signaling pathways that regulate cellular functions such as actin cytoskeleton organization, cell motility, and smooth muscle contraction[1][2]. In acute myeloid leukemia (AML) cells, GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, leading to cell growth inhibition, G2 phase arrest, and apoptosis[4].
Data Presentation: Solubility Summary
The solubility of this compound has been reported in several common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that solubility can be affected by factors such as solvent purity, temperature, and agitation method. Notably, for Dimethyl Sulfoxide (DMSO), using fresh, anhydrous (moisture-free) solvent is recommended as hygroscopic DMSO can significantly reduce the compound's solubility[1][3].
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 100 | 164.72 - 175.25 | Use of fresh, anhydrous DMSO is critical. Sonication or heating may be needed. | [1][3][5] |
| 78 | 128.48 | - | [1][6] | |
| 57.1 | 100.07 | Sonication is recommended. | [2] | |
| Ethanol | 28 | - | - | [1] |
| 6 | 10.52 | Sonication is recommended. | [2] | |
| Water | Insoluble | - | Reported as insoluble or slightly soluble (<1 mg/mL). | [1][2][5][6] |
Signaling Pathway
GSK269962A exerts its effects by inhibiting the ROCK1 kinase, which in turn can block downstream signaling through the c-Raf/ERK pathway, impacting cell proliferation and survival.
Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK signaling pathway.[4]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility by the Shake-Flask Method
This protocol describes the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound in a specific solvent[7].
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Ethanol (200 proof, anhydrous)
-
Deionized water
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of glass vials. The amount should be visibly more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., anhydrous DMSO) to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours)[7].
-
Phase Separation: After equilibration, remove the vials and centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid[7].
-
Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter. Perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the analytical method[7].
-
Quantification: Analyze the diluted samples using a validated HPLC method against a standard calibration curve of this compound of known concentrations.
-
Calculation: Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for use in various assays. Given the reported solubility of up to 100 mg/mL (approximately 165 mM), preparing a 100 mM stock is feasible[1].
Materials:
-
Anhydrous DMSO (newly opened or properly stored to prevent moisture absorption)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass = 0.100 mol/L * 1 L * 607.06 g/mol = 60.71 mg
-
-
Weighing: Accurately weigh 60.71 mg of this compound powder and place it into a suitable vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath to aid dissolution[2][3]. Gentle warming may also be applied if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods[2][3][8]. Avoid repeated freeze-thaw cycles[8][9].
Application Logic: From Solubility to Experiment
Understanding solubility is the foundational step for utilizing a compound in research. It dictates the maximum achievable concentration for stock solutions, which in turn influences the working concentrations available for various experimental assays.
Caption: The central role of solubility data in experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
GSK269962A hydrochloride stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and storage of stock solutions of GSK269962A hydrochloride, a potent and selective Rho-associated protein kinase (ROCK) inhibitor. The protocols outlined below are intended to ensure the stability and efficacy of the compound for in vitro and in vivo research applications. Adherence to these guidelines is critical for obtaining reproducible experimental results.
Chemical and Physical Properties
This compound is a potent inhibitor of both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively[1][2][3]. Its inhibitory activity on ROCK signaling makes it a valuable tool for studying cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction[2]. The compound also exhibits anti-inflammatory and vasodilatory properties[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H31ClN8O5 | [1] |
| Molecular Weight | 607.06 g/mol | [1][2] |
| CAS Number | 2095432-71-4 | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% (HPLC) | [4] |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO) but insoluble in water[2]. The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound[2].
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ~100 mg/mL | ~164.73 mM | Ultrasonic treatment may be needed to achieve full dissolution. Use of hygroscopic DMSO can significantly impact solubility.[1][2] |
| Ethanol | ~6-28 mg/mL | ~9.88-46.12 mM | Solubility may vary between batches.[2][3] |
| Water | Insoluble | - | [2] |
Signaling Pathway
GSK269962A exerts its effects by inhibiting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental to cell shape, migration, and contraction.
Caption: this compound inhibits ROCK, preventing downstream signaling.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.607 mg of the compound (Molecular Weight = 607.06 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution[3]. The solution should be clear and free of particulates.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes[1][2].
-
Store: Store the aliquots as recommended in the storage section below.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is crucial for maintaining its stability and activity.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. Keep container tightly sealed.[2] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Suitable for short-term storage.[2] |
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer
This information is intended for research use only and is not for human or veterinary use. The protocols and data presented are based on available literature and should be adapted to specific experimental needs. It is the responsibility of the end-user to validate these protocols for their own applications.
References
Application Notes and Protocols for GSK269962A Hydrochloride in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[4][5] By inhibiting ROCK, this compound can induce changes in cell morphology, notably the dissolution of actin stress fibers.[1] This property makes it a valuable tool for studying the ROCK signaling pathway and its role in various physiological and pathological processes. Immunofluorescence staining of the actin cytoskeleton is a powerful technique to visualize and quantify the cellular effects of this compound.
Quantitative Data
The inhibitory activity of this compound against ROCK1 and ROCK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| ROCK1 | 1.6[1][2][3] |
| ROCK2 | 4[1][2][3] |
Signaling Pathway
The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates downstream substrates to regulate actin-myosin contractility and the formation of actin stress fibers. This compound exerts its effect by directly inhibiting the kinase activity of ROCK1 and ROCK2.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps in the immunofluorescence protocol to assess the effect of this compound on the actin cytoskeleton.
Caption: Workflow for immunofluorescence staining of the actin cytoskeleton.
Detailed Experimental Protocol: Immunofluorescence Staining of Actin Cytoskeleton
This protocol is designed for cultured adherent cells and can be adapted based on the specific cell line and experimental conditions.
Materials and Reagents:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell type.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 1-24 hours) to observe the effect on the actin cytoskeleton.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[6]
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[6]
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by adding 1% BSA in PBS and incubating for 30-60 minutes at room temperature in a humidified chamber.[6]
-
-
Phalloidin Staining:
-
Prepare the fluorescently-conjugated phalloidin working solution by diluting it in 1% BSA in PBS according to the manufacturer's instructions (a common dilution is 1:100 to 1:1000).[1][6]
-
Aspirate the blocking buffer and add the phalloidin working solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature in the dark in a humidified chamber.
-
-
Counterstaining:
-
Aspirate the phalloidin solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution (diluted in PBS) to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores (e.g., FITC/GFP channel for Alexa Fluor 488 Phalloidin and DAPI channel for DAPI).
-
Capture images for analysis. The effect of this compound should be visible as a reduction or absence of organized actin stress fibers compared to the vehicle control.
-
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for GSK269962A Hydrochloride in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Increased ROCK activity is implicated in the pathophysiology of hypertension through its role in smooth muscle contraction and regulation of blood pressure.[1] GSK269962A hydrochloride has demonstrated significant antihypertensive effects in preclinical rodent models of hypertension, making it a valuable tool for cardiovascular research and drug development. These application notes provide detailed protocols for the use of GSK269962A in the spontaneously hypertensive rat (SHR) model and suggest its application in the deoxycorticosterone acetate (DOCA)-salt hypertensive model.
Data Presentation
The in vivo efficacy of GSK269962A has been demonstrated in spontaneously hypertensive rats (SHR). Oral administration of GSK269962A leads to a dose-dependent reduction in systemic blood pressure.
Table 1: Effect of Oral Administration of GSK269962A on Systemic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg) | Approximate Reduction in Systemic Blood Pressure (mm Hg) |
| 1 | 10 |
| 3 | 20 |
| 30 | 50 |
Data summarized from Doe et al., 2007.[1]
Note: The reduction in blood pressure is often accompanied by a transient, dose-dependent increase in heart rate, which is likely a baroreflex-mediated response to vasodilation.
Signaling Pathway
GSK269962A exerts its antihypertensive effect by inhibiting the RhoA/ROCK signaling pathway, which plays a crucial role in vascular smooth muscle contraction.
References
Application Notes and Protocols for GSK269962A Hydrochloride: Apoptosis and Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase 1 (ROCK1), with an IC50 of 1.6 nM.[1] It also inhibits ROCK2 with an IC50 of 4 nM.[1] This small molecule has been investigated for its therapeutic potential in various diseases, including acute myeloid leukemia (AML).[2][3][4] GSK269962A has been shown to selectively inhibit the growth of AML cells, induce G2 phase cell cycle arrest, and trigger apoptosis.[2][3] These effects are mediated through the inhibition of the ROCK1/c-Raf/ERK signaling pathway.[2][3][4] This document provides detailed protocols for assessing the effects of GSK269962A on apoptosis and cell viability, along with a summary of its reported efficacy and a diagram of its proposed mechanism of action.
Mechanism of Action: ROCK1 Inhibition and Apoptosis Induction
GSK269962A exerts its anti-leukemic effects by targeting the ROCK1 kinase. Inhibition of ROCK1 disrupts downstream signaling through the c-Raf/ERK pathway, which is crucial for cell proliferation and survival.[2][3] Treatment with GSK269962A leads to the upregulation and phosphorylation of the tumor suppressor p53, a decrease in the expression of anti-apoptotic proteins such as Survivin and Bcl-xL, and the cleavage of PARP, a hallmark of apoptosis.[3][5] This cascade of events ultimately leads to programmed cell death in sensitive cancer cells.[3]
Caption: GSK269962A inhibits ROCK1, blocking the c-Raf/ERK pathway and promoting apoptosis.
Quantitative Data Summary
The following table summarizes the reported effects of GSK269962A on apoptosis in acute myeloid leukemia (AML) cell lines.
| Cell Line | Treatment Concentration | Duration (hours) | Apoptotic Cells (%) | Reference |
| MV4-11 | 0 nM (Control) | 48 | ~5% | [3] |
| 40 nM | 48 | ~20% | [3] | |
| 80 nM | 48 | >40% | [3] | |
| OCI-AML3 | 0 nM (Control) | 48 | ~5% | [3] |
| 40 nM | 48 | ~25% | [3] | |
| 80 nM | 48 | >40% | [3] |
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the impact of GSK269962A on cell viability and apoptosis.
Caption: Workflow for cell viability and apoptosis assays following GSK269962A treatment.
Detailed Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7][8]
Materials:
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This compound
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Target cells (e.g., MV4-11, OCI-AML3)
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Complete cell culture medium
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96-well flat-bottom plates
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MTT solution (5 mg/mL in sterile PBS)[6]
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) or stabilization.
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Compound Treatment: Prepare serial dilutions of GSK269962A in culture medium. Remove the old medium and add 100 µL of the GSK269962A dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7][10]
-
Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain used to identify late apoptotic and necrotic cells with compromised membranes.[13]
Materials:
-
This compound
-
Target cells
-
6-well plates
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FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates.[13] Treat the cells with the desired concentrations of GSK269962A and a vehicle control. Incubate for the chosen duration (e.g., 48 hours).[3]
-
Cell Harvesting:
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For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine both cell populations.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes and resuspending the pellet.[14]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14] Resuspend the washed cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.[14]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[3][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry as soon as possible.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2019-1581 [excli.de]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Optimizing GSK269962A Hydrochloride Concentration for Cell Lines: A Technical Support Center
Welcome to the technical support center for the use of GSK269962A hydrochloride in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively[1][2][3][4][5]. By inhibiting ROCK, GSK269962A interferes with downstream signaling pathways that regulate the actin cytoskeleton, cell migration, proliferation, and apoptosis[6][7].
Q2: What is the primary signaling pathway affected by GSK269962A?
A2: The primary signaling pathway inhibited by GSK269962A is the ROCK pathway. In some cell types, such as acute myeloid leukemia (AML) cells, this inhibition has been shown to block the ROCK1/c-Raf/ERK signaling cascade[6].
Q3: What is a typical working concentration for GSK269962A in cell culture?
A3: The optimal concentration of this compound varies significantly depending on the cell line and the biological question being investigated. For instance, in acute myeloid leukemia (AML) cell lines, effective concentrations can be in the low nanomolar range (IC50 values ranging from 0.61 to 1,337 nM)[6]. For other applications, such as the inhibition of actin stress fiber formation in human smooth muscle cells, concentrations around 1-3 µM have been used[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO and ethanol[3]. For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM)[4]. This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil have been described[1][2].
Q5: How should I store this compound solutions?
A5: Powdered this compound should be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year[3]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No observable effect of GSK269962A on my cells.
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Possible Cause 1: Suboptimal Concentration.
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Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The time required to observe an effect can vary. Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period[8].
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The sensitivity of different cell lines to GSK269962A can vary greatly[6]. Confirm that your cell line expresses the ROCK kinases. You may need to use a higher concentration or consider an alternative inhibitor.
-
-
Possible Cause 4: Inactive Compound.
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Solution: Ensure the compound has been stored correctly. If in doubt, use a fresh vial of the inhibitor.
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Issue 2: High levels of cell death or cytotoxicity observed.
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Possible Cause 1: Concentration is too high.
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Solution: Reduce the concentration of GSK269962A. Even if your goal is to induce apoptosis, starting with a lower concentration and titrating up can provide more controlled results[6].
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells. A final DMSO concentration of less than 0.1% is generally well-tolerated.
-
-
Possible Cause 3: Off-target effects.
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Solution: While GSK269962A is a selective ROCK inhibitor, off-target effects can occur at high concentrations. Lowering the concentration may mitigate these effects.
-
Issue 3: Precipitate formation in the culture medium.
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Possible Cause 1: Poor Solubility.
-
Solution: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock solution into the culture medium, ensure rapid and thorough mixing. Preparing intermediate dilutions in a serum-free medium before adding to the final culture may also help. If precipitation persists, sonication can be used to aid dissolution[2].
-
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various Applications.
| Application/Cell Line | IC50 / Effective Concentration | Reference |
| ROCK1 (recombinant human) | 1.6 nM | [1][2][3][4][5] |
| ROCK2 (recombinant human) | 4 nM | [1][2][3][4][5] |
| Acute Myeloid Leukemia (AML) Cell Lines | 0.61 - 1,337 nM (IC50 for cell growth) | [6] |
| Human Smooth Muscle Cells (inhibition of actin stress fiber formation) | ~1 µM | [1] |
| Rat Aorta (vasorelaxation) | 35 nM (IC50) | [1][2][4] |
| NCI-H1581 (Growth inhibition) | 18.85 µM (IC50) | [1] |
| NCI-H1694 (Growth inhibition) | 24.87 µM (IC50) | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GSK269962A on the viability of a chosen cell line using a CCK-8 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in the cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest GSK269962A concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of GSK269962A.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours)[8].
-
Cell Viability Assay: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the GSK269962A concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of ROCK Signaling Pathway
This protocol describes how to assess the effect of GSK269962A on the phosphorylation of downstream targets in the ROCK signaling pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with GSK269962A at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-c-Raf, c-Raf, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK signaling pathway.
Caption: Workflow for determining the IC50 of GSK269962A.
Caption: Troubleshooting logic for lack of GSK269962A effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
GSK269962A hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for GSK269962A hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] It exhibits high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively.[1] The primary mechanism of action involves the inhibition of ROCK, a key regulator of the actin cytoskeleton. By inhibiting ROCK, GSK269962A prevents the formation of actin stress fibers, leading to effects such as vasodilation and anti-inflammatory responses.[1]
Q2: What are the known solubility limitations of this compound?
A2: this compound is characterized by poor solubility in aqueous solutions. It is generally considered insoluble in water.[1] This low aqueous solubility can present significant challenges for its use in in vitro and in vivo experiments. However, it exhibits good solubility in organic solvents like DMSO and moderate solubility in ethanol.[1][2]
Troubleshooting Guide
Issue: My this compound powder is not dissolving properly in my chosen solvent.
-
Solution 1: Ensure you are using an appropriate solvent. this compound has high solubility in DMSO and moderate solubility in ethanol. It is practically insoluble in water. For aqueous-based assays, a DMSO stock solution must first be prepared.
-
Solution 2: Use mechanical assistance. Sonication is recommended to aid the dissolution of this compound in both DMSO and ethanol.[2] Vortexing the solution can also help.
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Solution 3: Gentle warming. If the compound is still not fully dissolved, gentle warming to 37°C can be applied. However, it is crucial to first check for any potential degradation of the compound at elevated temperatures.
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assay.
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Cause: "Solvent-shift" precipitation. This common issue occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in the solvent environment causes the compound to "crash out" of the solution.
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Solution 1: Slow, dropwise dilution. Add the DMSO stock solution slowly and drop-by-drop into the vigorously stirred aqueous buffer. This allows for more gradual mixing and can prevent localized high concentrations of the compound that lead to precipitation.
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Solution 2: Reduce the final DMSO concentration. Aim for the lowest possible final concentration of DMSO in your assay (ideally below 0.5%) that still maintains the solubility of this compound at the desired working concentration.
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Solution 3: Use a co-solvent in your aqueous buffer. For challenging situations, consider adding a small percentage of a water-miscible co-solvent, such as PEG300, to your aqueous buffer before adding the this compound stock solution.
Issue: I am observing inconsistencies in my experimental results when using this compound.
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Solution 1: Prepare fresh working solutions. It is highly recommended to prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods unless their stability has been experimentally confirmed.
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Solution 2: Proper storage of stock solutions. Aliquot your high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or -80°C for long-term stability.[3]
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Solution 3: Use high-purity, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Always use fresh, high-quality DMSO for preparing your stock solutions.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 57.1 - 100 | 100.07 - 164.72 | Sonication is recommended.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 6 - 28 | 10.52 | Sonication is recommended.[1][2] |
| Water | < 1 (Insoluble) | - | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 607.06 g/mol .
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[3]
Formulation for In Vivo Oral Administration
This protocol is an example for preparing a formulation for oral gavage in animal studies.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Addition of Co-solvent: In a separate tube, add 400 µL of PEG300. To this, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Final Concentration: This will result in a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a GSK269962A concentration of 2.5 mg/mL.
-
Use: This formulation should be prepared fresh on the day of the experiment and used immediately for optimal results.[4]
Note: The roles of the excipients are as follows: PEG300 acts as a water-miscible co-solvent to help dissolve the compound, and Tween-80 is a non-ionic surfactant that acts as a wetting agent and emulsifier to prevent precipitation upon dilution in aqueous environments.[5]
Visualizations
Caption: Mechanism of GSK269962A as a ROCK inhibitor.
Caption: Workflow for preparing GSK269962A working solutions.
References
Technical Support Center: GSK269962A Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK269962A hydrochloride in in vivo experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the formulation, administration, and interpretation of experiments with this compound.
1. Formulation and Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness of the dosing solution. | Incorrect order of solvent addition. | Always dissolve this compound in DMSO first to create a stock solution before adding aqueous-based diluents like PEG300, Tween-80, or saline. Ensure each component is fully dissolved before adding the next.[1] |
| Use of non-fresh or moisture-absorbed DMSO. | Use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound. | |
| The final concentration is too high for the chosen vehicle. | Refer to the provided formulation protocols for recommended concentrations. If a higher concentration is needed, a different vehicle system may be required. Sonication or gentle warming can aid dissolution.[1] | |
| Inconsistent drug suspension for oral gavage. | The compound is not fully suspended in the vehicle (e.g., CMC-Na). | Ensure thorough mixing to achieve a homogenous suspension before each administration. |
2. Unexpected Physiological or Behavioral Observations
| Problem | Possible Cause | Recommended Solution |
| No significant change in blood pressure or heart rate. | The dose is too low for the specific animal model or strain. | A dose-dependent reduction in blood pressure is an expected effect.[2] If this is not observed, a dose-response study may be necessary to determine the optimal dose. |
| The animal model is not sensitive to ROCK inhibition for blood pressure regulation. | Some studies have reported no significant effect on heart rate or blood pressure at certain dosages. Consider the specific context of your experimental model. | |
| Significant weight loss or signs of distress in animals. | Potential toxicity at the administered dose. | While doses of 5 and 10 mg/kg have been reported as well-tolerated in some mouse models[3], toxicity can be model-dependent. Monitor animals closely for adverse signs. Consider reducing the dose or the frequency of administration. |
| Off-target effects of the inhibitor. | GSK269962A has known off-target activity against MSK1 and RSK1.[2][4] These could contribute to unexpected phenotypes. |
3. Inconsistent or Unexplained Experimental Results
| Problem | Possible Cause | Recommended Solution |
| High variability in response between animals. | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, confirm proper placement to ensure the full dose is delivered to the stomach. For intraperitoneal injections, vary the injection site in the lower abdominal quadrants to avoid repeated local trauma. |
| Degradation of the compound in the prepared solution. | It is recommended to use freshly prepared solutions for each experiment.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but working solutions for injection should be made fresh.[5] | |
| Observed effects do not align with ROCK inhibition. | Off-target effects are influencing the outcome. | Acknowledge the known off-target effects on MSK1 and RSK1 in your data interpretation.[2][4] Consider including control experiments to delineate the effects of ROCK inhibition from off-target effects where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO at concentrations up to 100 mg/mL. It is insoluble in water and ethanol. For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q2: What are some established in vivo doses and administration routes for this compound?
A2: The dosage and administration route are dependent on the animal model and the disease being studied.
-
For hypertension models in rats: Oral administration of 0.3-3 mg/kg has been shown to produce a dose-dependent reduction in blood pressure.[6][7]
-
For acute myeloid leukemia (AML) xenograft models in mice: Intraperitoneal injections of 5 or 10 mg/kg, 5 days a week for 4 weeks, have been used and were well-tolerated.[3]
Q3: What are the expected physiological effects of this compound administration?
A3: As a potent ROCK inhibitor, this compound is expected to induce vasodilation. In spontaneously hypertensive rats, oral administration leads to a significant and acute reduction in systemic blood pressure, with the maximum effect observed approximately 2 hours post-administration.[2] This reduction in blood pressure may be accompanied by a dose-dependent increase in heart rate, likely due to a baroreflex mechanism.[2]
Q4: Are there any known off-target effects for this compound?
A4: Yes, GSK269962A has been shown to have some off-target activity against MSK1 (Mitogen- and stress-activated protein kinase 1) and RSK1 (Ribosomal S6 kinase 1).[2][4] Researchers should consider these off-target effects when interpreting their results.
Q5: How quickly should I expect to see an effect after administration?
A5: The onset of action can depend on the administration route and the endpoint being measured. For oral administration in hypertensive rats, the maximal effect on blood pressure is observed at approximately 2 hours.[5][2] For other models and routes, the time to effect may vary.
Quantitative Data Summary
Table 1: In Vitro Potency of GSK269962A
| Target | IC50 (nM) | Assay Type |
| ROCK1 | 1.6 | Cell-free assay |
| ROCK2 | 4 | Cell-free assay |
| MSK1 | 49 | Cell-free assay |
| RSK1 | 132 | Cell-free assay |
| Data sourced from[5] |
Table 2: Summary of In Vivo Studies
| Animal Model | Disease Model | Administration Route | Dosage | Key Findings | Reference |
| Spontaneously Hypertensive Rat | Hypertension | Oral gavage | 0.3, 1, 3 mg/kg | Dose-dependent reduction in blood pressure.[7] | [5][2] |
| NOD-SCID/IL2Rgnull Mice | Acute Myeloid Leukemia (AML) | Intraperitoneal | 5, 10 mg/kg | Well-tolerated; significantly prolonged survival.[3] | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is adapted from a general method for preparing a suspension for oral gavage.
-
Materials:
-
This compound powder
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Vortex the tube thoroughly to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps before administration.
-
Administer the suspension to the animal using an appropriately sized oral gavage needle.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection
This protocol is based on a common formulation for in vivo administration of hydrophobic compounds.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of each solvent in the following order, ensuring the solution is clear after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of dosing solution:
-
Add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[1]
-
Administer the solution via intraperitoneal injection.
-
Visualizations
Caption: Inhibition of the RhoA/ROCK signaling pathway by GSK269962A.
Caption: A generalized workflow for in vivo experiments using GSK269962A.
Caption: A decision-making diagram for troubleshooting formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK269962A | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK269962A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmanuals.com [merckmanuals.com]
GSK269962A hydrochloride off-target effects on MSK1 and RSK1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of GSK269962A hydrochloride on MSK1 and RSK1. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Quantitative Data Summary
GSK269962A is a potent inhibitor of ROCK1 and ROCK2. However, it also exhibits inhibitory activity against other kinases, notably MSK1 and RSK1. The following table summarizes the in vitro inhibitory potency (IC50) of GSK269962A against these kinases.
| Target Kinase | IC50 (nM) | Assay Type |
| ROCK1 | 1.6 | Cell-free assay[1] |
| ROCK2 | 4 | Cell-free assay[1] |
| MSK1 | 49 | Cell-free assay [1] |
| RSK1 | 132 | Cell-free assay [1] |
Signaling Pathway and Off-Target Interaction
GSK269962A primarily targets the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton. However, at higher concentrations, it can inhibit MSK1 (Mitogen- and Stress-activated Kinase 1) and RSK1 (Ribosomal S6 Kinase 1), which are downstream effectors of the ERK/MAPK signaling pathway. Understanding this pathway crosstalk is crucial for interpreting experimental results.
Caption: Signaling pathway showing GSK269962A's primary and off-target effects.
Experimental Protocols
This section provides a representative methodology for an in vitro kinase assay to determine the inhibitory effect of GSK269962A on MSK1 and RSK1. This protocol is based on a generic ADP-Glo™ Kinase Assay format and should be optimized for specific laboratory conditions.
Objective: To determine the IC50 value of this compound against human MSK1 and RSK1.
Materials:
-
Recombinant human active MSK1 and RSK1 enzymes
-
This compound
-
Kinase-specific substrate (e.g., S6K synthetic peptide for RSK1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP
-
DMSO (anhydrous)
-
384-well opaque plates
Experimental Workflow:
Caption: Workflow for in vitro kinase assay to determine IC50.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).
-
Reaction Setup:
-
Add diluted GSK269962A or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted kinase (MSK1 or RSK1) to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture. The final ATP concentration should be close to the Km for the respective kinase if known.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the GSK269962A concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with ROCK inhibition. | The observed effect may be due to the inhibition of off-target kinases like MSK1 or RSK1.[2][3] | - Perform a dose-response experiment. Off-target effects typically occur at higher concentrations than on-target effects. - Use a structurally different ROCK inhibitor as a control to see if the phenotype persists. - If possible, use siRNA or CRISPR to knock down MSK1 or RSK1 to see if it phenocopies the effect of GSK269962A. |
| High background signal in the kinase assay. | - Contaminated reagents. - Non-specific binding of ATP to the plate. | - Use fresh, high-quality reagents. - Use low-binding plates. - Include a "no enzyme" control to determine the background signal. |
| Low signal or no kinase activity. | - Inactive kinase enzyme. - Incorrect buffer composition. - Sub-optimal ATP or substrate concentration. | - Ensure proper storage and handling of the kinase. - Verify the composition and pH of the kinase assay buffer. - Optimize ATP and substrate concentrations. |
| Precipitation of GSK269962A in aqueous solutions. | GSK269962A has low aqueous solubility.[4] | - Prepare a high-concentration stock solution in DMSO.[1][5] - For in vitro assays, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. - For cell-based assays, sonication or gentle warming (37°C) may help dissolve the compound in the media, but solubility should be confirmed.[4] |
| Inconsistent results between experiments. | - Variability in reagent preparation. - Different incubation times. - Freeze-thaw cycles of the inhibitor stock. | - Prepare fresh reagents for each experiment. - Standardize all incubation times and temperatures. - Aliquot the GSK269962A stock solution to avoid repeated freeze-thaw cycles.[4] |
Frequently Asked Questions (FAQs)
Q1: At what concentration should I expect to see off-target effects of GSK269962A on MSK1 and RSK1 in my cell-based assays?
A1: The IC50 values for MSK1 and RSK1 in cell-free assays are 49 nM and 132 nM, respectively.[1] However, the effective concentration in cell-based assays can be higher due to factors like cell permeability and protein binding. It is recommended to perform a dose-response curve in your specific cell line, starting from concentrations around the ROCK1/2 IC50 (1.6-4 nM) and extending to concentrations that cover the MSK1 and RSK1 IC50 values and beyond (e.g., up to 1 µM).
Q2: How can I confirm that the observed cellular effect is due to the inhibition of MSK1 or RSK1 and not ROCK?
A2: A multi-faceted approach is best. First, compare the phenotype observed with GSK269962A to that of a more selective ROCK inhibitor (if available) or to the phenotype induced by siRNA/CRISPR-mediated knockdown of ROCK1/2. If the phenotypes differ, it suggests off-target effects. Second, you can perform a rescue experiment by overexpressing a drug-resistant mutant of ROCK1/2. If the phenotype is not rescued, it points towards off-target activity. Finally, you can directly measure the phosphorylation of known downstream substrates of MSK1/RSK1 (e.g., CREB) and ROCK (e.g., MYPT1) via Western blot to see which pathway is being inhibited at a given concentration of GSK269962A.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at high concentrations (e.g., 100 mg/mL).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] The powder form can be stored at -20°C for up to 3 years.[6]
Q4: Can the off-target effects of GSK269962A be beneficial?
A4: While off-target effects are often considered undesirable, in some contexts, they could contribute to the therapeutic efficacy of a drug. Both ROCK and MSK/RSK pathways are implicated in various cellular processes, including inflammation and cell proliferation.[7] Therefore, the dual inhibition of these pathways by GSK269962A could be advantageous in certain disease models. However, this needs to be investigated on a case-by-case basis.
Q5: How do I interpret my results if GSK269962A affects both ROCK and MSK1/RSK1 signaling in my experimental system?
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK269962A Hydrochloride In Vitro Applications
Welcome to the technical support center for GSK269962A hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of this compound in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to help you address unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively[1][2][3][4]. By inhibiting ROCK, GSK269962A interferes with the phosphorylation of downstream substrates, leading to the disruption of actin cytoskeleton organization, decreased cell contractility, and modulation of cell adhesion and motility. It has been shown to induce vasorelaxation and possess anti-inflammatory properties[1][3][5].
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO[1][2]. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year[1][2]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q3: In which cell lines has GSK269962A been shown to be effective?
GSK269962A has demonstrated efficacy in various cell lines, most notably in acute myeloid leukemia (AML) cells, where it selectively inhibits cell growth and clonogenicity.[6][7] It has also been shown to be effective in human primary smooth muscle cells, where it abolishes angiotensin II-induced actin stress fiber formation[1].
Troubleshooting Guide
Unexpected Result 1: High Variability in IC50 Values
Question: I am observing significant variability in the IC50 values for GSK269962A in my cell viability assays. What could be the cause?
Possible Causes and Solutions:
-
Cell Line-Dependent Sensitivity: Different cell lines exhibit varying sensitivity to GSK269962A. For instance, in AML cell lines, the IC50 values can range from 0.61 to 1,337 nM. This variability has been correlated with the expression levels of ROCK1.[3]
-
Recommendation: Before conducting extensive experiments, perform a dose-response curve to determine the optimal concentration range for your specific cell line. Consider quantifying the expression level of ROCK1 in your cells to understand potential sources of sensitivity differences.
-
-
Assay Method and Parameters: The choice of cytotoxicity assay and its parameters can significantly influence the calculated IC50 value.[7][8] Factors such as seeding density, incubation time, and the specific endpoint being measured (metabolic activity, membrane integrity, etc.) can all contribute to variability.[9][10][11][12]
-
Recommendation: Standardize your assay protocol. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[13] Use a consistent incubation time for drug treatment. It is also advisable to use multiple assay methods to confirm your findings.
-
-
Data Analysis: The mathematical model used to calculate the IC50 value can also introduce variability[5][6].
-
Recommendation: Use a consistent and appropriate curve-fitting model for your dose-response data. Clearly report the model used in your analysis.
-
-
Solvent Effects: Although DMSO is a common solvent, high concentrations can be toxic to cells and affect experimental outcomes[9].
-
Recommendation: Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically below 0.5%). Include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in your experiments.
-
Quantitative Data: IC50 Values of GSK269962A in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~20 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~40 | [6] |
| NCI-H1963 | - | 1278.39 | [4] |
| NCI-H1581 | - | 18847.7 | [4] |
| NCI-H1694 | - | 24874.9 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Unexpected Result 2: Unexpected Off-Target Effects
Question: I am concerned about potential off-target effects of GSK269962A. What is known about its selectivity?
Known Off-Target Activity and Recommendations:
-
MSK1 Inhibition: GSK269962A has been shown to inhibit MSK1 with an IC50 value of 49 nM[2]. However, in the context of AML, it has been suggested that MSK1 is not the primary target for the action of GSK269962A[2][3].
-
Recommendation: If your experimental system involves signaling pathways where MSK1 plays a crucial role, it is important to be aware of this potential off-target activity. You may consider using a lower concentration of GSK269962A that is more selective for ROCK or using a structurally different ROCK inhibitor as a control.
-
-
General Kinase Inhibitor Off-Target Effects: Kinase inhibitors are known to sometimes have off-target effects that can lead to unexpected biological responses[13][14][15].
-
Recommendation: To confirm that the observed phenotype is due to ROCK inhibition, consider performing rescue experiments by overexpressing a drug-resistant ROCK mutant. Alternatively, use siRNA or shRNA to knockdown ROCK and see if it phenocopies the effect of GSK269962A.
-
Unexpected Result 3: Changes in Cell Morphology
Question: I have noticed significant changes in my cells' morphology after treatment with GSK269962A. Is this expected?
Expected Morphological Changes and Explanations:
-
Cytoskeletal Rearrangement: As a ROCK inhibitor, GSK269962A directly affects the actin cytoskeleton. Inhibition of ROCK leads to a reduction in stress fibers and focal adhesions. This can result in changes in cell shape, such as a more rounded or flattened appearance[16].
-
Recommendation: These morphological changes are an expected consequence of ROCK inhibition and can be a useful qualitative indicator of target engagement. Document these changes with microscopy.
-
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the effect of GSK269962A on AML cells[2].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well.
-
Drug Treatment: Add varying concentrations of GSK269962A to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells and calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on a study investigating GSK269962A-induced apoptosis in AML cells[2].
-
Cell Treatment: Treat cells with the desired concentrations of GSK269962A for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways and Workflows
ROCK Signaling Pathway Inhibition by GSK269962A
Caption: Inhibition of the ROCK signaling pathway by GSK269962A.
Experimental Workflow for Assessing GSK269962A Efficacy In Vitro
Caption: A typical experimental workflow for evaluating GSK269962A in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
Technical Support Center: GSK269962A Hydrochloride in Primary Cell Cultures
Welcome to the technical support center for GSK269962A hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound with primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively.[3][4][5] Its mechanism of action involves competing with ATP to block the kinase activity of ROCK.[6] In some acute myeloid leukemia (AML) cells, this has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[6][7] This inhibition disrupts downstream cellular processes such as the formation of actin stress fibers, leading to effects like vasodilation and anti-inflammatory responses.[1][3]
Q2: What are the expected effects of GSK269962A on primary cells?
The effects are cell-type dependent. In human primary smooth muscle cells, GSK269962A abolishes angiotensin II-induced actin stress fiber formation at concentrations around 1-3 µM.[1] It is also known to induce vasorelaxation in rat aorta tissue with an IC50 of 35 nM.[1][3] While it can induce apoptosis and cell cycle arrest in certain cancer cell lines, its cytotoxic effects on healthy primary cells at effective ROCK-inhibiting concentrations are not extensively documented in the provided search results.[6][7] Researchers should perform dose-response experiments to determine the optimal non-toxic concentration for their specific primary cell type.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO to a high concentration (e.g., 57-78 mg/mL) but is insoluble in water and ethanol.[2][8]
-
Preparation: Prepare a concentrated stock solution in sterile, cell-culture grade DMSO. For example, a 10 mM stock solution. Sonicate if necessary to ensure it is fully dissolved.[2]
-
Storage: Store the powder at -20°C for up to 3 years.[2] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, where it is stable for at least one year.[2][4]
Q4: What are the safety precautions for handling this compound?
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[9] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[9]
Troubleshooting Guide
Q5: I am observing high cytotoxicity in my primary cells, even at low concentrations of GSK269962A. What could be the cause?
Unexpected cytotoxicity can arise from several sources:
-
High DMSO Concentration: Primary cells are often sensitive to the solvent used to dissolve the compound. Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5% and ideally below 0.1%.[10] Remember to include a vehicle control (cells treated with the same final concentration of DMSO) in your experiment.[10]
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Compound Precipitation: Since GSK269962A is insoluble in aqueous solutions, it can precipitate when the DMSO stock is diluted into culture medium.[8] This leads to uneven exposure and can cause localized toxicity. Ensure the compound is mixed thoroughly into the medium before adding it to the cells. Visually inspect the medium for any signs of precipitation.
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Poor Primary Cell Health: The health, passage number, and seeding density of primary cells are critical.[11] Cells that are stressed, too confluent, or at a high passage number may be more susceptible to chemical insults. Use early passage cells and ensure they are healthy and actively proliferating before starting the experiment.[11]
-
Contamination: Microbial (bacterial, fungal, mycoplasma) contamination can cause cell death that may be mistaken for compound-induced cytotoxicity.[10][12] Regularly check your cultures for any signs of contamination.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from variability in experimental setup:
-
Inhomogeneous Compound Distribution: After diluting the DMSO stock into your medium, vortex or pipette vigorously to ensure a homogeneous solution before adding it to the wells.
-
Edge Effects: The outer wells of a multi-well plate are susceptible to evaporation, which can alter the compound concentration over time.[10][13] To mitigate this, avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity within the plate.[10]
-
Cell Seeding Density: Ensure that cells are evenly distributed and seeded at the same density in each well. Inconsistent cell numbers will lead to variable results.
-
Reagent Variability: Use the same lot of serum, media, and other reagents throughout a series of experiments to minimize variability.[12] Always use fresh dilutions of GSK269962A for each experiment.
Q7: The compound does not seem to be effective; I don't see any changes in my cells. What should I check?
-
Sub-optimal Concentration: The effective concentration can vary significantly between cell types. You may need to perform a dose-response curve ranging from low nanomolar to micromolar concentrations to find the optimal range for your specific primary cells. For example, while the IC50 for ROCK inhibition is in the low nanomolar range, effects on cell structure may require higher concentrations (e.g., 1-3 µM for smooth muscle cells).[1]
-
Compound Degradation: Ensure your stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[4]
-
Assay Sensitivity: Your experimental endpoint may not be sensitive enough to detect the effects of ROCK inhibition. Consider using assays that directly measure ROCK activity or downstream effects, such as changes in cell morphology, actin cytoskeleton organization (e.g., phalloidin staining), or cell migration.
Quantitative Data Summary
The following table summarizes key quantitative data for GSK269962A.
| Parameter | Target / Cell Type | Value | Reference |
| IC50 | Recombinant Human ROCK1 | 1.6 nM | [1][3][4] |
| IC50 | Recombinant Human ROCK2 | 4.0 nM | [1][3][4] |
| IC50 (Vasorelaxation) | Preconstricted Rat Aorta | 35 nM | [1][3][4] |
| IC50 (Growth Inhibition) | NCI-H1963 Human Cancer Cell Line | 1.28 µM | [1] |
| IC50 (Growth Inhibition) | NCI-H1694 Human Cancer Cell Line | 24.87 µM | [1] |
| Working Concentration | Human Primary Smooth Muscle Cells | ~1 - 3 µM | [1] |
Experimental Protocols
Protocol: General Cytotoxicity Assessment in Primary Adherent Cells (e.g., MTT Assay)
This protocol provides a general workflow. Optimal cell densities, compound concentrations, and incubation times must be determined empirically for each primary cell type.
Materials:
-
Primary adherent cells in culture
-
Complete culture medium (appropriate for the cell type)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count healthy, sub-confluent primary cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of GSK269962A in complete culture medium from your DMSO stock. For example, prepare 2X final concentrations. Ensure the final DMSO concentration remains constant across all treatments and is below 0.5%.[10]
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the freshly prepared GSK269962A dilutions to the appropriate wells.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.[10]
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Subtract the average absorbance of the blank controls from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of GSK269962A.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting GSK269962A hydrochloride dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK269962A hydrochloride. The information is designed to help interpret dose-response curves and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] It exerts its effects by inhibiting the kinase activity of ROCK, which plays a crucial role in regulating the actin cytoskeleton. This inhibition disrupts downstream signaling pathways involved in cell adhesion, motility, and smooth muscle contraction.
Q2: What are the typical IC50 values for GSK269962A?
The half-maximal inhibitory concentration (IC50) of GSK269962A is highly dependent on the experimental system. In cell-free kinase assays, it exhibits high potency with IC50 values of approximately 1.6 nM for ROCK1 and 4 nM for ROCK2.[1][2][3] However, in cell-based assays, the IC50 can vary significantly depending on the cell line, assay endpoint (e.g., cell viability, phosphorylation of a downstream target), and incubation time. For example, in a panel of acute myeloid leukemia (AML) cell lines, the IC50 for cell growth inhibition ranged from 0.61 nM to 1,337 nM.[4]
Q3: How should I prepare and store this compound?
This compound is typically soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all treatment groups, including vehicle controls.
Q4: Are there known off-target effects of GSK269962A?
While GSK269962A is a selective ROCK inhibitor, like most kinase inhibitors, it may have off-target effects, particularly at higher concentrations. It has been shown to inhibit MSK1 and RSK1 at higher concentrations than those required for ROCK inhibition.[2] It is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Troubleshooting Dose-Response Curves
Interpreting dose-response curves for GSK269962A can sometimes be challenging. Below are common issues and troubleshooting suggestions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| IC50 value is significantly higher than expected | Low expression of ROCK1/2 in the cell line, compound precipitation, or short incubation time. | Confirm ROCK1/2 expression in your cell line; sensitivity to GSK269962A has been correlated with ROCK1 expression levels.[5] Visually inspect for compound precipitation at high concentrations. Optimize incubation time based on the cell doubling time and the specific biological question. |
| Shallow or flat dose-response curve | The assay is not sensitive enough to detect the inhibitory effect, or the compound is inactive. | Ensure the assay is optimized and validated. Check the viability of the cells and the activity of the target. Verify the integrity of the GSK269962A stock solution. Consider using an orthogonal assay to confirm the findings. |
| Incomplete inhibition at high concentrations (curve plateaus above 0%) | The biological process being measured is not fully dependent on ROCK signaling, or there are off-target effects at high concentrations. | Investigate the role of other signaling pathways in your experimental model. Use a lower concentration range to focus on the specific inhibition of ROCK. |
| Biphasic (U-shaped or bell-shaped) dose-response curve | Off-target effects at high concentrations leading to a paradoxical increase in the measured response, or complex biological responses to ROCK inhibition. | Carefully examine the biological plausibility of a biphasic response. Consider if GSK269962A might be affecting compensatory signaling pathways at higher concentrations. Reduce the concentration range to focus on the primary inhibitory effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro IC50 Values
| Target/Assay | System | IC50 Value |
| ROCK1 | Cell-free kinase assay | 1.6 nM[1][2][3] |
| ROCK2 | Cell-free kinase assay | 4 nM[1][2][3] |
| Vasorelaxation | Pre-constricted rat aorta | 35 nM[2] |
| Cell Viability | Human cancer cell line (NCI-H1963) | 1.278 µM[2] |
| Cell Viability | AML cell lines | 0.61 - 1,337 nM[4] |
Table 2: In Vivo Efficacy
| Animal Model | Dosing | Effect |
| Spontaneously hypertensive rats | Oral administration | Dose-dependent reduction in systemic blood pressure[2] |
| AML mouse xenograft | 5 or 10 mg/kg intraperitoneally | Significant prolongation of survival[4] |
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Detection: Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
2. Western Blot for Phospho-MYPT1 (a ROCK substrate)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of GSK269962A for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-MYPT1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the dose-dependent inhibition of MYPT1 phosphorylation.
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of GSK269962A.
Caption: General experimental workflow for a cell-based dose-response assay.
Caption: Troubleshooting flowchart for interpreting atypical GSK269962A dose-response curves.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 4. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
GSK269962A hydrochloride stability in aqueous solutions over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK269962A hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound?
This compound powder is stable for up to three years when stored at -20°C.[1][2] For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][3] For shorter-term storage, stock solutions can be kept at -20°C for up to one month.[1]
2. What is the solubility of this compound in aqueous solutions?
This compound is practically insoluble in water and ethanol.[4] It is soluble in DMSO, with a reported solubility of up to 100 mg/mL.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][4]
3. I observed precipitation when diluting my DMSO stock of GSK269962A into an aqueous buffer. What should I do?
This is a common issue for poorly water-soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration in your aqueous medium may be above its solubility limit. Try diluting to a lower final concentration.
-
Use a co-solvent: For some applications, a small percentage of an organic co-solvent like ethanol may be tolerated and can help maintain solubility. However, the effect of the co-solvent on your experimental system must be evaluated.
-
Prepare a fresh solution for each experiment: Due to its limited stability in aqueous media, it is best to prepare the final aqueous dilution immediately before use.
-
Consider a different formulation for in vivo studies: For animal studies, a common formulation involves suspending the compound in a vehicle such as 20% PEG300 and 0.25% Tween-80 in water.[5]
4. How stable is this compound in aqueous solutions over time?
There is limited publicly available quantitative data on the stability of this compound in aqueous solutions over extended periods. Due to its poor aqueous solubility, it is generally recommended to prepare fresh dilutions in aqueous buffers for each experiment. For long-term storage, the compound is most stable as a dry powder or as a frozen stock solution in an anhydrous solvent like DMSO. To determine the stability in your specific experimental buffer and conditions, it is recommended to perform a stability study as outlined in the Experimental Protocols section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in aqueous solution. | Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Precipitation of the compound in cell culture media | The concentration of the compound exceeds its solubility in the media. | Lower the final concentration of GSK269962A in your experiment. Ensure the DMSO concentration in the final medium is low (typically <0.1%) to minimize both solubility issues and solvent toxicity. |
| Loss of compound activity | Improper storage of the stock solution leading to degradation. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage. |
Data Presentation
As no specific quantitative data for the stability of this compound in aqueous solutions over time was found in the public domain, the following table is provided as a template for researchers to record their own experimental data.
Table 1: Stability of this compound in Aqueous Buffer at [Specify Temperature]
| Time (hours) | Concentration (µM) | % Remaining | Observations |
| 0 | 100 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Instructions: This table should be populated with data generated from a stability experiment, for example, by using the protocol provided below. The "% Remaining" should be calculated relative to the concentration at Time 0.
Experimental Protocols
Protocol: Assessing the Short-Term Stability of this compound in Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in a user-defined aqueous buffer over a 48-hour period.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Vials for sample incubation
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the test solution: Dilute the DMSO stock solution into your pre-warmed aqueous buffer to the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., ≤ 0.1%) to minimize its effect on the experiment.
-
Timepoint 0: Immediately after preparation, take an aliquot of the test solution. If any precipitation is observed, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter. Analyze this sample by HPLC or LC-MS to determine the initial concentration (Time 0).
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
Subsequent timepoints: At various time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots of the test solution. Process each sample as in step 3 (centrifugation and filtration if necessary) and analyze by HPLC or LC-MS.
-
Data analysis: For each time point, calculate the percentage of this compound remaining relative to the concentration at Time 0. A decrease in the peak area of the parent compound over time indicates degradation.
Mandatory Visualizations
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to ROCK Inhibition: GSK269962A Hydrochloride vs. Fasudil
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Rho-Kinase (ROCK) Inhibitors
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as pivotal therapeutic targets in a wide array of diseases, including cardiovascular disorders, cancer, and neurological conditions. This guide presents a data-driven, head-to-head comparison of two significant ROCK inhibitors: the well-established Fasudil and the highly potent GSK269962A hydrochloride. This analysis aims to provide researchers and drug development professionals with the necessary information to make informed decisions when selecting a ROCK inhibitor for their specific research needs.
Mechanism of Action and Kinase Profile
Both GSK269962A and Fasudil function by inhibiting the kinase activity of ROCK1 and ROCK2, key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and contraction. Inhibition of this pathway can lead to various therapeutic effects, including vasodilation and anti-inflammatory responses.
This compound is a potent and highly selective inhibitor of ROCK kinases.[1][2] It demonstrates significantly greater potency against both ROCK1 and ROCK2 compared to Fasudil.[3] Furthermore, GSK269962A exhibits a favorable selectivity profile, with over 30-fold selectivity for ROCK against a panel of other serine/threonine kinases.[2][4]
Fasudil , on the other hand, is a less potent and non-specific ROCK inhibitor.[5] It also demonstrates inhibitory activity against other kinases such as protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG), which may contribute to off-target effects.[5] It is important to note that Fasudil is a clinically approved drug in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[6] Fasudil is metabolized in vivo to its active form, Hydroxyfasudil , which is a more specific ROCK inhibitor than its parent compound.[7][8][9]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound, Fasudil, and its active metabolite, Hydroxyfasudil, against ROCK1 and ROCK2.
| Compound | Target | IC50 | Reference |
| This compound | ROCK1 | 1.6 nM | [1][2][10] |
| ROCK2 | 4 nM | [1][2][3][10] | |
| Fasudil | ROCK1 | 330 nM (Ki) | [3] |
| ROCK2 | 158 nM | ||
| Hydroxyfasudil | ROCK1 | 730 nM | [7][8][9] |
| ROCK2 | 720 nM | [7][8][9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki represents the inhibition constant.
Experimental Data and Cellular Effects
This compound has demonstrated potent biological activity in various experimental models. In cellular assays, it effectively induces vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM.[2] Furthermore, oral administration of GSK269962A has been shown to cause a dose-dependent reduction in blood pressure in hypertensive rat models.[2] Studies in acute myeloid leukemia (AML) cells have shown that GSK269962A can selectively inhibit cell growth and clonogenicity.[4]
Fasudil has been extensively studied and has shown efficacy in a variety of preclinical and clinical settings. In cellular models, Fasudil has been observed to inhibit cell spreading and the formation of stress fibers.[5] It has also been shown to suppress the proliferation and collagen production of hepatic stellate cells.[11] In animal models, Fasudil has demonstrated therapeutic potential in conditions such as pulmonary hypertension and experimental autoimmune encephalomyelitis.[12]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of GSK269962A and Fasudil against ROCK1 and ROCK2 is typically determined using an in vitro kinase assay. While specific parameters may vary between studies, a general protocol is outlined below:
-
Enzyme and Substrate Preparation : Recombinant human ROCK1 or ROCK2 enzyme is used. A suitable substrate, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1), is prepared in an appropriate assay buffer.
-
Inhibitor Preparation : A dilution series of the test compound (GSK269962A or Fasudil) is prepared in a suitable solvent, typically DMSO.
-
Reaction Initiation : The kinase, substrate, and inhibitor are combined in the wells of a microplate. The reaction is initiated by the addition of ATP. A common ATP concentration used is 100 µM.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay: Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of ROCK inhibitors on cell migration.
-
Cell Culture : Cells are seeded in a multi-well plate and grown to confluence.
-
Scratch Formation : A sterile pipette tip is used to create a "scratch" or cell-free gap in the confluent monolayer.
-
Inhibitor Treatment : The cells are washed to remove debris, and fresh medium containing the test inhibitor (GSK269962A or Fasudil) at various concentrations is added. A vehicle control (e.g., DMSO) is also included.
-
Image Acquisition : Images of the scratch are captured at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Data Analysis : The area of the scratch is measured at each time point. The rate of wound closure is calculated and compared between the inhibitor-treated and control groups to determine the effect on cell migration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of ROCK Inhibitors: GSK269962A Hydrochloride vs. Y-27632 for In Vitro Research
An essential guide for researchers, scientists, and drug development professionals comparing the in vitro performance of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: GSK269962A hydrochloride and Y-27632. This document provides a comprehensive analysis of their potency, selectivity, and applications in common in vitro assays, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance Metrics
This compound and Y-27632 are both widely used small molecule inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] These inhibitors are invaluable tools for studying cellular processes such as contraction, motility, adhesion, and proliferation. While both compounds effectively target the ROCK signaling pathway, they exhibit significant differences in potency and selectivity, which are critical considerations for designing and interpreting in vitro studies.
GSK269962A emerges as a more potent and selective inhibitor of ROCK1 and ROCK2 compared to the first-generation inhibitor, Y-27632.[2][3] This enhanced specificity of GSK269962A minimizes the potential for off-target effects, a crucial factor for attributing observed phenotypes directly to ROCK inhibition.[2][4]
| Inhibitor | Target | IC50 / Ki | Selectivity |
| This compound | ROCK1 | IC50: 1.6 nM[3] | >30-fold selective for ROCK over a panel of other protein kinases.[3] |
| ROCK2 | IC50: 4 nM[2] | ||
| Y-27632 | ROCK1 | Ki: 220 nM[5] | Known to inhibit other kinases, such as protein kinase C (PKC), at higher concentrations.[6] |
| ROCK2 | Ki: 300 nM[5] | Affinity for ROCK is 200-2000 times higher than for other kinases.[4] |
Mechanism of Action: Targeting the Rho-ROCK Signaling Pathway
Both GSK269962A and Y-27632 function as ATP-competitive inhibitors of ROCK1 and ROCK2.[5] The Rho-ROCK signaling pathway is a central regulator of actomyosin contractility. Upon activation by small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably the myosin light chain (MLC) and the myosin phosphatase target subunit 1 (MYPT1).[7][] Phosphorylation of MLC directly promotes the interaction of actin and myosin, leading to cellular contraction and the formation of stress fibers.[7] By inhibiting MYPT1, ROCK further enhances MLC phosphorylation.[] By blocking the catalytic activity of ROCK, both GSK269962A and Y-27632 prevent these phosphorylation events, resulting in the disassembly of stress fibers, reduced cellular contractility, and inhibition of cell migration.
Figure 1: Simplified Rho-ROCK Signaling Pathway and Point of Inhibition.
Experimental Protocols for In Vitro Comparison
To facilitate the direct comparison of GSK269962A and Y-27632 in your research, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Activity Assay
This assay directly measures the inhibitory potency of the compounds on purified ROCK enzyme.
Materials:
-
Active ROCK2 enzyme
-
Myosin Phosphatase Target Subunit 1 (MYPT1) substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound and Y-27632
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of GSK269962A and Y-27632 in kinase buffer.
-
Add 5 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing ROCK2 enzyme and MYPT1 substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 values for each compound.
Cell Viability Assay (CCK-8)
This assay assesses the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
This compound and Y-27632
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK269962A and Y-27632 in complete culture medium.
-
Replace the medium in the wells with the medium containing the inhibitors.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the inhibitors on the collective migration of a cell population.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and Y-27632
-
6-well or 12-well cell culture plates
-
200 µL pipette tip or a specialized wound-making tool
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a pipette tip.
-
Gently wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the desired concentration of GSK269962A or Y-27632.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the wound at different time points to quantify the rate of cell migration.
Stress Fiber Staining (Phalloidin Staining)
This method allows for the visualization of the actin cytoskeleton and the effect of ROCK inhibitors on stress fiber formation.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Treat cells with GSK269962A or Y-27632 for the desired time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin for 20-30 minutes at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the actin stress fibers using a fluorescence microscope.
Figure 2: Experimental Workflow for Comparing ROCK Inhibitors In Vitro.
Conclusion and Recommendations
For in vitro studies requiring high potency and selectivity for ROCK, this compound is the superior choice. Its nanomolar potency and greater than 30-fold selectivity minimize the risk of confounding results from off-target effects, leading to more reliable and interpretable data. Y-27632 remains a valuable and widely used tool, particularly for initial exploratory studies or when a broader kinase inhibition profile may be acceptable or even desired. However, researchers should be mindful of its lower potency and potential for off-target effects, especially when used at higher concentrations. The selection of the appropriate inhibitor should be guided by the specific experimental goals, the cell system being used, and the desired level of target specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Y-27632 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Potency of GSK269962A and Other ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of GSK269962A with other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The data presented is curated from various scientific publications and is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of the ROCK signaling pathway and experimental workflows.
Data Presentation: Potency of ROCK Inhibitors
The potency of a ROCK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the ROCK enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for GSK269962A and other commonly used ROCK inhibitors against the two isoforms of ROCK, ROCK1 and ROCK2.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Assay Type | Reference(s) |
| GSK269962A | 1.6 | 4 | Biochemical | [1][2] |
| Y-27632 | 140 (Ki) | 300 (Ki) | Biochemical | [3] |
| Fasudil (HA-1077) | ~1900 | ~2600 | Biochemical | [4] |
| Ripasudil (K-115) | 51 | 19 | Biochemical | [5] |
| Netarsudil (AR-13324) | - | 1 (Ki) | Biochemical | - |
| Thiazovivin | - | 500 | Biochemical | [4] |
| H-1152 | - | 1.6 (Ki) | Biochemical | [4] |
| RKI-18 | 397 | 349 | Biochemical | [1] |
| RKI-11 | 38000 | 45000 | Biochemical | [1] |
Experimental Protocols
The determination of ROCK inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two key types of assays cited in the literature.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified recombinant ROCK protein.
Objective: To determine the IC50 value of a test compound against ROCK1 or ROCK2.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (inhibitor) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the ROCK enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based MYPT1 Phosphorylation Assay
This assay measures the inhibition of ROCK activity within a cellular context by quantifying the phosphorylation of a key downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[6]
Objective: To determine the cellular potency of a test compound in inhibiting ROCK-mediated phosphorylation.
Materials:
-
A suitable cell line (e.g., Panc-1, A549)
-
Cell culture medium and supplements
-
Test compound (inhibitor) at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated MYPT1 (e.g., anti-pMYPT1 Thr853)
-
Primary antibody against total MYPT1
-
HRP-conjugated secondary antibody
-
-
Western blot or ELISA reagents and equipment
-
Plate reader for ELISA or imaging system for Western blot
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of MYPT1 using either Western blotting or ELISA.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against pMYPT1 and total MYPT1.
-
ELISA: Use a sandwich ELISA format with a capture antibody for total MYPT1 and a detection antibody for pMYPT1.
-
-
Quantify the signal for pMYPT1 and normalize it to the total MYPT1 signal.
-
Plot the percentage of inhibition of MYPT1 phosphorylation against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualization
ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in cell signaling, highlighting its upstream activation by RhoA and its downstream effects on the cytoskeleton.
Caption: The ROCK signaling pathway, initiated by RhoA activation.
Experimental Workflow for Biochemical Kinase Assay
This diagram outlines the key steps involved in a typical in vitro biochemical assay to determine the IC50 of a ROCK inhibitor.
Caption: Workflow of a biochemical ROCK inhibitor potency assay.
Logical Relationship of Cellular Potency Assessment
This diagram illustrates the logical flow of a cell-based assay to determine the potency of a ROCK inhibitor by measuring the phosphorylation of a downstream target.
Caption: Logic flow for determining cellular potency of a ROCK inhibitor.
References
- 1. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of GSK269962A Hydrochloride in Kinase Profiling
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target liabilities. This guide provides a detailed comparison of GSK269962A hydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other commonly used alternatives, supported by experimental data and protocols.
GSK269962A is recognized for its high potency against ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively.[1] Its specificity is a critical attribute, as off-target kinase inhibition can lead to ambiguous research outcomes and undesirable side effects in clinical applications. This guide delves into the kinase profile of GSK269962A and compares it with other widely used ROCK inhibitors to validate its specificity.
Kinase Inhibitor Specificity: A Head-to-Head Comparison
To objectively assess the specificity of GSK269962A, its inhibitory activity against its primary targets (ROCK1 and ROCK2) and known off-targets is compared with that of other prevalent ROCK inhibitors such as Y-27632, Fasudil, and Ripasudil. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics for this comparison, with lower values indicating higher potency.
| Inhibitor | ROCK1 | ROCK2 | MSK1 | RSK1 | PKA | PKC | MLCK |
| GSK269962A | 1.6 nM (IC50)[1] | 4 nM (IC50)[1] | 49 nM (IC50)[1] | 132 nM (IC50)[1] | - | - | - |
| Y-27632 | 140 nM (Ki)[2] | 300 nM (Ki)[2] | - | - | >25 µM (Ki)[3] | >26 µM (Ki)[3] | >250 µM (Ki)[3] |
| Fasudil | 0.33 µM (Ki)[4] | 0.158 µM (IC50)[4] | - | - | 1.6 µM (Ki)[5] | 3.3 µM (Ki)[5] | 36 µM (Ki)[5] |
| Ripasudil | 51 nM (IC50) | 19 nM (IC50) | - | - | - | - | - |
| Netarsudil | 1 nM (Ki) | 1 nM (Ki) | - | - | - | - | - |
Note: IC50 and Ki values are directly comparable but not identical. The data is compiled from various sources and experimental conditions may differ.
From the data, GSK269962A demonstrates significantly higher potency for ROCK1 and ROCK2 compared to Y-27632 and Fasudil. While it shows some activity against MSK1 and RSK1, it maintains a greater than 30-fold selectivity for ROCK over a panel of other serine/threonine kinases.[6][7] Y-27632, a widely used research tool, is considerably less potent and exhibits high selectivity, with minimal inhibition of PKA, PKC, and MLCK at concentrations where it effectively inhibits ROCK.[2][3] Fasudil, another established ROCK inhibitor, shows less selectivity than GSK269962A, with notable inhibitory activity against PKA and PKC.[5] Ripasudil and Netarsudil also exhibit high potency for ROCK kinases.
Visualizing the Molecular Pathway and Experimental Process
To further understand the context of GSK269962A's action and how its specificity is determined, the following diagrams illustrate the Rho-kinase signaling pathway and a standard experimental workflow for kinase profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK269962A Hydrochloride's Kinase Selectivity
A comprehensive guide for researchers on the cross-reactivity profile of the potent ROCK inhibitor, GSK269962A hydrochloride, with supporting experimental data and protocols.
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), which are critical regulators of cellular contraction, motility, and proliferation.[1][2][3] Its high potency makes it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. However, for researchers aiming to achieve specific pathway inhibition, understanding the cross-reactivity profile of any kinase inhibitor is paramount. This guide provides a comparative analysis of GSK269962A's selectivity against other kinases, supported by available experimental data.
Potency and Selectivity Profile
GSK269962A demonstrates high affinity for both ROCK isoforms, with IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2 in cell-free assays.[1][2][4] This potent inhibition of ROCK kinases underlies its various observed biological effects, including vasodilation and anti-inflammatory activities.[1][2]
A key feature of GSK269962A is its high selectivity for ROCK kinases over other related kinases. Studies have shown that it exhibits more than 30-fold selectivity against a panel of other serine/threonine kinases.[2][3][4] This high degree of selectivity minimizes the potential for off-target effects, making it a more precise tool for studying ROCK-specific functions compared to less selective inhibitors.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of GSK269962A against its primary targets and a known off-target kinase.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROCK1 | Reference(s) |
| ROCK1 | 1.6 | - | [1][2][4] |
| ROCK2 | 4 | 2.5x | [1][2][4] |
| MSK1 | 49 | 30.6x | [4] |
| RSK1 | Reported off-target activity, specific IC50 not available. | - |
Signaling Pathway Inhibition
GSK269962A primarily exerts its effects by inhibiting the ROCK signaling pathway. In the context of acute myeloid leukemia (AML), GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling cascade.[4] This inhibition leads to cell cycle arrest in the G2 phase and induces apoptosis in AML cells.[4]
References
A Comparative Guide: GSK269962A Hydrochloride vs. siRNA Knockdown for ROCK Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two powerful techniques for inhibiting Rho-associated coiled-coil containing protein kinase (ROCK).
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Their central role in these pathways has made them attractive therapeutic targets for a range of diseases, from cardiovascular disorders to cancer. This guide provides a comprehensive comparison of two widely used methods for inhibiting ROCK function: the small molecule inhibitor GSK269962A hydrochloride and siRNA-mediated gene knockdown.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] By binding to the kinase domain, it directly blocks the catalytic activity of the ROCK proteins, preventing the phosphorylation of their downstream substrates. This leads to a rapid and reversible inhibition of the ROCK signaling pathway.
siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. Specifically designed siRNA molecules are introduced into cells where they trigger the RNA interference (RNAi) pathway. This results in the degradation of the target mRNA (in this case, ROCK1 and/or ROCK2 mRNA), thereby preventing the synthesis of new ROCK proteins.[2] This approach leads to a more sustained, but slower, reduction in ROCK protein levels and activity.
Efficacy at a Glance: A Quantitative Comparison
| Parameter | This compound | siRNA Knockdown of ROCK | Source(s) |
| Target | ROCK1 and ROCK2 kinase activity | ROCK1 and/or ROCK2 mRNA | [1][2] |
| IC50 (In Vitro Kinase Assay) | ROCK1: 1.6 nM, ROCK2: 4 nM | Not Applicable | [1] |
| Effective Concentration (In Vitro Cellular Assays) | ~1-10 µM for inhibition of actin stress fiber formation and cell migration | 20-100 nM for significant protein knockdown and inhibition of cell migration | [1][2] |
| Effect on Cell Migration (Wound Healing Assay) | Dose-dependent inhibition of cell migration. | ~20-30% reduction in wound edge migration distance with combined ROCK1/2 knockdown. | [2][3] |
| Effect on Downstream Targets | Inhibition of myosin light chain (MLC) and MYPT1 phosphorylation. | Reduction in total ROCK1/2 protein levels, leading to decreased MLC and MYPT1 phosphorylation. | [2][4] |
| Onset of Action | Rapid (minutes to hours) | Slower (typically 24-72 hours to achieve maximal protein knockdown) | [5][6] |
| Duration of Effect | Reversible upon removal of the compound | Sustained for several days, dependent on cell division rate | [5][6] |
Experimental Deep Dive: Protocols and Workflows
To aid in the design and execution of your experiments, we provide detailed methodologies for both GSK269962A treatment and siRNA knockdown of ROCK.
This compound Treatment Protocol (for in vitro cell culture)
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Plate cells at a density that will allow them to reach the desired confluency at the time of treatment.
-
Treatment: On the day of the experiment, dilute the GSK269962A stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing GSK269962A. Incubate for the desired duration (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.
-
Endpoint Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting for phosphorylated proteins, immunofluorescence for cytoskeletal changes, or functional assays like cell migration.
siRNA Knockdown of ROCK Protocol (General)
-
siRNA Selection: Obtain validated siRNA sequences targeting ROCK1 and ROCK2. A pool of multiple siRNAs targeting the same gene can sometimes improve knockdown efficiency.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA duplexes in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: After the initial incubation, add complete medium (containing serum and antibiotics) or replace the transfection medium entirely.
-
Gene Silencing and Analysis: Allow 24-72 hours for the siRNA to take effect and for the target protein levels to decrease. Subsequently, perform downstream analyses such as qRT-PCR to confirm mRNA knockdown, Western blotting to confirm protein knockdown, and functional assays.
Visualizing the Pathways and Processes
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The ROCK signaling pathway leading to cytoskeletal contraction.
Caption: Experimental workflows for GSK269962A treatment and siRNA knockdown.
Choosing the Right Tool for the Job: Key Considerations
The decision to use this compound or siRNA knockdown for ROCK inhibition depends on the specific experimental goals.
Choose this compound for:
-
Acute and rapid inhibition: Ideal for studying immediate cellular responses to ROCK inhibition.
-
Reversible effects: The inhibitory effect can be washed out, allowing for the study of recovery processes.
-
Dose-response studies: Easily titratable concentrations allow for the determination of IC50 values and the study of concentration-dependent effects.
-
High-throughput screening: Its ease of application makes it suitable for large-scale screening campaigns.
Choose siRNA Knockdown for:
-
Long-term and sustained inhibition: Suitable for experiments requiring prolonged suppression of ROCK function.
-
Target specificity: Can be designed to specifically target ROCK1 or ROCK2, allowing for the dissection of their individual roles.
-
Studying the effects of protein loss: Provides insights into the consequences of the absence of the ROCK protein, which may differ from the effects of inhibiting its kinase activity.
-
Validation of small molecule inhibitor effects: Often used as an orthogonal approach to confirm that the phenotype observed with a small molecule inhibitor is indeed due to the inhibition of the intended target.[1]
Potential Caveats:
-
GSK269962A: Like all small molecule inhibitors, the potential for off-target effects on other kinases should be considered, although GSK269962A is reported to be highly selective.[1]
-
siRNA Knockdown: Off-target effects, where the siRNA unintentionally downregulates other genes, are a known concern.[5][7] Incomplete knockdown can also be a limitation, and the efficiency of transfection can vary between cell types.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful and valuable tools for investigating the function of ROCK kinases. The choice between these two approaches should be guided by the specific research question, the desired kinetics of inhibition, and the experimental system being used. By understanding the distinct mechanisms, advantages, and limitations of each method, researchers can make an informed decision to effectively probe the intricate roles of ROCK signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 7. horizondiscovery.com [horizondiscovery.com]
In vivo efficacy comparison of GSK269962A and other antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of GSK269962A, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, against other established antihypertensive agents. The data presented is derived from preclinical studies in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.[1][2] This document aims to offer an objective overview supported by experimental data to inform further research and development in the field of cardiovascular therapeutics.
Comparative Efficacy of Antihypertensive Agents in Spontaneously Hypertensive Rats (SHR)
The following table summarizes the in vivo antihypertensive effects of GSK269962A and other commonly used antihypertensive drugs in SHR. The data highlights the dose-dependent reduction in blood pressure observed with these agents.
| Drug | Class | Dosage | Treatment Duration | Animal Model | Blood Pressure Reduction | Reference |
| GSK269962A | ROCK Inhibitor | 1, 3, 30 mg/kg (oral) | Acute | Spontaneously Hypertensive Rats (SHR) | Approx. 10, 20, and 50 mmHg reduction in systemic blood pressure, respectively. | [3] |
| Losartan | Angiotensin II Receptor Blocker (ARB) | 10 mg/kg/day (gavage) | 18 weeks | Spontaneously Hypertensive Rats (SHR) | Mean BP reduced from 178 ± 16 mmHg to 132 ± 12 mmHg.[4][5] | [4][5] |
| Losartan | Angiotensin II Receptor Blocker (ARB) | 20 mg/kg/day (gavage) | 5 weeks | Spontaneously Hypertensive Rats (SHR) | Significant decrease in blood pressure.[6] | [6] |
| Losartan | Angiotensin II Receptor Blocker (ARB) | 20 mg/kg/day | 8 weeks | Spontaneously Hypertensive Rats (SHR) | Inhibited blood pressure elevation. | [7] |
| Amlodipine | Calcium Channel Blocker | 0.2 mg/kg/day | 15 weeks | Spontaneously Hypertensive Rats (SHR) | Blood pressure progressively lowered by almost 50% from baseline (190 ± 15 mmHg to 101 ± 8 mmHg).[8] | [8] |
| Amlodipine | Calcium Channel Blocker | 10 mg/kg (intragastric) | 6 weeks | Spontaneously Hypertensive Rats (SHR) | Mean blood pressure decreased by 29%.[9] | [9] |
| Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitor | 10 mg/kg/day | 11 months | Spontaneously Hypertensive Rats (SHR) | Systolic arterial pressure reduced from 237 ± 3 mmHg to 199 ± 3 mmHg.[10] | [10] |
| Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitor | 25 mg/kg (gavage) | 8 days | Spontaneously Hypertensive Rats (SHR) | Induced a strong and equipotent decrease in systolic blood pressure. | [11] |
| Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitor | Not specified (oral) | 7 days | Spontaneously Hypertensive Rats (SHR) | Decreased mean arterial blood pressure. | [12] |
Experimental Protocols
The following sections detail the methodologies employed in the in vivo assessment of antihypertensive agents in spontaneously hypertensive rats.
Animal Model
-
Species: Rat (Rattus norvegicus)
-
Strain: Spontaneously Hypertensive Rat (SHR).[1][2] Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Age: The age of the animals at the start of the studies varies, but typically ranges from 4 to 12 weeks old.[5][6][7]
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Drug Administration
-
Route of Administration: Oral gavage is a common method for ensuring precise dosage.[4][5][6] Drugs can also be administered in drinking water.
-
Vehicle: The drug is typically dissolved or suspended in a suitable vehicle, such as distilled water or a solution of 20% PEG300/0.25% Tween-80/79.75% water.
-
Dosage and Duration: Doses and treatment duration vary depending on the specific drug and study objectives, as detailed in the table above.
Blood Pressure Measurement
Two primary methods are utilized for blood pressure measurement in rats:
-
Indirect Measurement (Tail-Cuff Method): This non-invasive technique is widely used for repeated measurements in conscious animals.[7][13][14]
-
The rat is placed in a restrainer, and a cuff with a sensor is placed at the base of the tail.
-
The tail is often warmed to detect the pulse more easily.
-
The cuff is inflated to occlude the caudal artery and then slowly deflated.
-
Systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
-
Direct Measurement (Arterial Cannulation): This invasive method provides continuous and more accurate blood pressure readings.
-
A catheter is surgically implanted into a major artery, such as the carotid or femoral artery.
-
The catheter is connected to a pressure transducer, which records the arterial pressure waveform.
-
This method allows for the measurement of systolic, diastolic, and mean arterial pressure.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of GSK269962A and the typical workflow for in vivo antihypertensive efficacy studies.
Caption: Experimental workflow for in vivo antihypertensive studies.
Caption: Signaling pathway of ROCK inhibition by GSK269962A.
References
- 1. Mechanism of action of enalapril in experimental hypertension and acute left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Long-term effect of losartan administration on blood pressure, heart and structure of coronary artery of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine preserves the glomerular number in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemorheological effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Intrarenal angiotensin converting enzyme inhibition in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 14. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ROCK Inhibitors: Unraveling Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of small molecules that modulate a wide range of cellular functions, including contraction, motility, proliferation, and apoptosis.[1] Their therapeutic potential is being explored in various diseases, from glaucoma and cardiovascular conditions to cancer and neurodegenerative disorders.[2][3][4] This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic properties of key ROCK inhibitors, supported by available experimental data, to aid researchers in their drug development and application efforts.
The Rho/ROCK Signaling Pathway
ROCK inhibitors exert their effects by targeting the Rho-associated protein kinases (ROCK1 and ROCK2), which are key downstream effectors of the small GTPase RhoA.[1][3] The activation of ROCK leads to the phosphorylation of multiple substrates, resulting in the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[5][6] By inhibiting ROCK, these drugs can induce vasodilation, reduce intraocular pressure, and modulate other cellular processes.[1][]
Caption: The Rho/ROCK signaling pathway and the point of intervention for ROCK inhibitors.
Pharmacodynamic Comparison
The pharmacodynamic properties of ROCK inhibitors are primarily characterized by their potency and selectivity for the ROCK isoforms. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Key Pharmacodynamic Effects |
| Ripasudil | ROCK1, ROCK2 | 0.051 µmol/L[8][9] | 0.019 µmol/L[8][9] | Reduces intraocular pressure by increasing trabecular outflow.[10][11] |
| Netarsudil | ROCK, Norepinephrine Transporter (NET) | Not specified | Not specified | Lowers intraocular pressure by increasing trabecular outflow and reducing episcleral venous pressure.[12][13] |
| Belumosudil | ROCK2 selective | 3 µM[14] | 100 nM[14] | Down-regulates pro-inflammatory Th17 cells and up-regulates regulatory T-cells.[14] |
| Fasudil | ROCK1, ROCK2 | Not specified | Not specified | Potent vasodilator; improves cognitive decline in stroke patients.[15] |
Pharmacokinetic Comparison
The pharmacokinetic profiles of ROCK inhibitors vary significantly, influencing their route of administration, dosing frequency, and systemic exposure.
| Inhibitor | Administration | Metabolism | Active Metabolite(s) | Half-life | Excretion |
| Ripasudil | Topical (ophthalmic) | Not specified | Not specified | 0.49 to 0.73 hours[10] | Predominantly in urine[10] |
| Netarsudil | Topical (ophthalmic) | Corneal esterases[16] | Netarsudil-M1 (AR-13503)[17][18] | 16 to 17 hours (in rabbits)[17] | Not specified |
| Belumosudil | Oral | Primarily CYP3A4; lesser extent by CYP2C8, CYP2D6, and UGT1A9[14][19] | M1 and M2[20][21] | Not specified | Predominantly via the liver[20][21] |
| Fasudil | Intravenous, Oral | Not specified | Hydroxyfasudil[6] | Fasudil: < 0.5 hours; Hydroxyfasudil: > 5 hours[6] | Urine, feces, bile (in rats)[22] |
Experimental Protocols
Detailed experimental protocols for the cited data are extensive and proprietary to the conducting researchers. However, the general methodologies employed in the characterization of ROCK inhibitors are outlined below.
In Vitro Kinase Inhibition Assays
These assays are fundamental to determining the potency (IC50) and selectivity of the inhibitors. A typical workflow involves:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic parameters are typically determined through studies in animal models, such as rabbits for ophthalmic drugs or rats for systemically administered compounds.[22][23] The general process includes:
-
Drug Administration: The ROCK inhibitor is administered via the intended clinical route (e.g., topical instillation, oral gavage, or intravenous injection).
-
Sample Collection: Biological samples (e.g., plasma, aqueous humor, tissues) are collected at various time points.
-
Bioanalysis: The concentration of the parent drug and its metabolites in the samples is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Pharmacokinetic Modeling: The concentration-time data is used to calculate key parameters such as half-life, clearance, and volume of distribution.
In Vivo Pharmacodynamic Assessments
The in vivo effects of ROCK inhibitors are evaluated in relevant animal models of disease. For instance, the intraocular pressure-lowering effects of drugs like Ripasudil and Netarsudil are assessed in animal models of glaucoma.[24] This involves measuring intraocular pressure at baseline and at various time points after drug administration.
Conclusion
The landscape of ROCK inhibitors is diverse, with each compound possessing a unique pharmacokinetic and pharmacodynamic profile that dictates its therapeutic applicability. Ripasudil and Netarsudil, administered topically, are tailored for ophthalmic indications like glaucoma, with their activity largely localized to the eye.[11][16] In contrast, orally available inhibitors like Belumosudil and Fasudil are designed for systemic effects, targeting broader inflammatory and cardiovascular conditions.[14][15] A thorough understanding of these comparative profiles is crucial for researchers and clinicians to select the appropriate inhibitor for their specific application and to guide the development of next-generation ROCK-targeted therapies.
References
- 1. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are Rho-associated kinases inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ripasudil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Ripasudil - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Fasudil - Wikipedia [en.wikipedia.org]
- 16. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Netarsudil - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. drugs.com [drugs.com]
- 20. Pharmacokinetics of Belumosudil and Its Metabolites in Individuals With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of Belumosudil and Its Metabolites in Individuals With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]
- 23. Ocular Penetration and Pharmacokinetics of Ripasudil Following Topical Administration to Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK269962A Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the ROCK inhibitor GSK269962A hydrochloride, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment, protecting ecosystems, and ensuring compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is a potent Rho-associated kinase (ROCK) inhibitor.[1][2] According to its Safety Data Sheet (SDS), it presents several hazards that necessitate careful handling and disposal.[3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[4] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
Source: MedChemExpress SDS, DC Chemicals SDS.[3][4]
Due to its classification as very toxic to aquatic life, under no circumstances should this compound or its solutions be disposed of down the drain.[4]
Storage and Stability of Stock Solutions
Proper storage is crucial to maintain the integrity of the compound and to prevent degradation into unknown, potentially more hazardous substances. Unused or expired materials require proper disposal.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Source: TargetMol, Selleck Chemicals.[5][6] Note: Aliquotting stock solutions is recommended to avoid repeated freeze-thaw cycles.[7]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound from the point of generation to its final collection point within the laboratory.
Experimental Workflow: Waste Segregation and Disposal
Caption: Waste disposal workflow for this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.
-
Solid Waste: This includes expired or unwanted solid powder, contaminated personal protective equipment (gloves, weigh boats, wipes), and empty vials that have not been triple-rinsed.
-
Liquid Waste: This includes unused stock solutions (e.g., in DMSO) and contaminated aqueous buffers or cell culture media. Keep halogenated and non-halogenated solvent waste separate if required by your institution.[8]
3. Waste Containment:
-
Solid Waste Container:
-
Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container. A heavy-duty plastic (e.g., HDPE) bag or a rigid container is recommended.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."[9]
-
-
Liquid Waste Container:
-
Use a dedicated, leak-proof container with a secure screw-top cap. The container material must be compatible with the solvent used (e.g., a glass bottle for DMSO solutions).
-
Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.[10]
-
Label the container with a "Hazardous Waste" tag. List all constituents, including "this compound" and the solvent(s) with their approximate concentrations.[8]
-
-
Empty Vials:
-
An empty container that held this compound must be managed as hazardous waste.
-
Alternatively, to dispose of the container as non-hazardous glass or plastic, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The resulting rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
4. Storage and Disposal:
-
Store sealed waste containers in a designated and properly segregated satellite accumulation area within the laboratory.
-
Follow your institution's procedures for requesting a hazardous waste pickup. Do not transport hazardous waste outside of your designated laboratory area.
-
Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[3]
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
GSK269962A is a potent inhibitor of ROCK1 and ROCK2.[2] This pathway plays a central role in regulating cell shape, motility, and contraction by influencing the actin cytoskeleton. The diagram below illustrates the key components of the Rho/ROCK pathway and the point of inhibition by GSK269962A.
Rho/ROCK Signaling Pathway
Caption: GSK269962A inhibits ROCK, preventing downstream signaling.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ROCK inhibitor GSK269962A|850664-21-0|MSDS [dcchemicals.com]
- 5. This compound | GSK 269962 HCL| ROCK inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling GSK269962A Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a controlled laboratory environment is paramount when handling potent chemical compounds such as GSK269962A hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is a potent ROCK inhibitor with potential therapeutic applications.[1][2][3] However, it also presents several hazards that necessitate strict adherence to safety protocols. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) and the implementation of robust handling procedures are critical to minimize exposure and ensure a safe working environment.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the key hazards associated with this compound.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with potent compounds. The following PPE is mandatory when handling this compound:
-
Respiratory Protection: For weighing and handling the solid compound, a powered air-purifying respirator (PAPR) is recommended to prevent inhalation of dust particles.[6][7] For handling solutions, a well-fitting N95 respirator or equivalent should be used.[8][9]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[4][8]
-
Hand Protection: Double gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A disposable, long-sleeved, seamless gown that closes in the back should be worn.[8] For procedures with a high risk of contamination, a "bunny suit" or coverall made from a material like Tyvek® is advised to provide head-to-toe protection.[8][10]
-
Foot Protection: Slip-on shoe covers should be worn over laboratory-appropriate footwear.[8]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment and reagents before retrieving the compound.
2. Weighing the Compound:
-
Perform all weighing operations within a containment system, such as a ventilated balance enclosure or a glove box, to prevent the generation of airborne dust.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the container is properly sealed.[1]
4. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date of preparation.
-
When using the compound in cell-based assays or animal experiments, follow established protocols to minimize aerosol generation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, contaminated gloves, gowns, bench paper, and other disposable materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces by scrubbing with alcohol.[4]
-
Waste Disposal: Dispose of all hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response for a spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ROCK inhibitor GSK269962A|850664-21-0|MSDS [dcchemicals.com]
- 6. aiha.org [aiha.org]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 3m.com [3m.com]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
